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  • Product: N4-(2-methoxyethyl)pyridine-3,4-diamine
  • CAS: 1039985-93-7

Core Science & Biosynthesis

Foundational

Technical Guide: Physical and Physicochemical Characterization of N4-(2-methoxyethyl)pyridine-3,4-diamine

Introduction and Scope N4-(2-methoxyethyl)pyridine-3,4-diamine, identified by CAS Number 1039985-93-7, is a substituted diaminopyridine derivative. Compounds within this class are recognized for their versatile roles in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scope

N4-(2-methoxyethyl)pyridine-3,4-diamine, identified by CAS Number 1039985-93-7, is a substituted diaminopyridine derivative. Compounds within this class are recognized for their versatile roles in medicinal chemistry and materials science, often serving as key building blocks or scaffolds. The precise physical form and appearance of a chemical reagent are primary indicators of its identity, purity, and stability. Deviations from the expected characteristics can signify degradation, contamination, or the presence of polymorphic forms, all of which can have profound impacts on experimental reproducibility and outcomes.

This technical guide provides an in-depth examination of the physical and physicochemical properties of N4-(2-methoxyethyl)pyridine-3,4-diamine. It is designed for researchers, quality control analysts, and drug development professionals, offering not just descriptive data but also the scientific rationale behind characterization methods and the implications of the observed properties for laboratory handling and application.

Summary of Physicochemical Properties

The following table summarizes the key physical and chemical identifiers for N4-(2-methoxyethyl)pyridine-3,4-diamine.

PropertyValue / ObservationSource / Rationale
CAS Number 1039985-93-7
IUPAC Name N4-(2-methoxyethyl)pyridine-3,4-diamine
Molecular Formula C₈H₁₃N₃O
Physical Form Solid, typically a powder
Color Variable; expected to be off-white to tan or brown.Inferred from related structures.[1]
Melting Point Data not publicly available. Determination is critical for purity assessment.N/A
Solubility Expected to be soluble in polar organic solvents (e.g., MeOH, DMSO) and potentially water.Inferred from structural analysis.[2][3][4]
Storage Recommended at 4°C, in a dry, sealed container.

Detailed Analysis of Physical Form and Appearance

Physical State: A Solid Powder

N4-(2-methoxyethyl)pyridine-3,4-diamine is supplied as a powder. This physical form presents a high surface area, which is advantageous for dissolution but also increases its susceptibility to atmospheric conditions, such as oxidation and hygroscopicity. The fine nature of the powder necessitates careful handling in a controlled environment (e.g., a fume hood or glove box) to prevent inhalation and ensure accurate weighing.

Color: An Indicator of Purity and Stability

While a specific color for this compound is not definitively cited, the parent compound, 3,4-diaminopyridine, is known to range from colorless to very dark brown.[1] This variability is common for aminopyridine derivatives and is typically attributed to sensitivity to air and light, leading to the formation of colored oxidation products.

  • Expert Insight: A freshly synthesized, high-purity sample is expected to be light in color (e.g., off-white to pale yellow/tan). A darker appearance, such as deep brown or black, strongly suggests degradation or the presence of impurities and warrants further analytical characterization (e.g., by HPLC or NMR) before use. When sourcing this material, the color specification should be a key quality parameter discussed with the supplier.

Olfactory Properties

No characteristic odor is documented. As with any amine-containing compound, it is prudent to assume it may have a mild, characteristic amine-like odor. All handling should be performed in a well-ventilated laboratory fume hood.

Experimental Characterization and Rationale

Melting Point Analysis

The melting point is a critical thermal property that provides a dual function: identity confirmation and a sensitive indication of purity. A pure crystalline solid will exhibit a sharp, well-defined melting point range (typically < 2°C).

  • Causality: The presence of impurities disrupts the crystal lattice structure, typically causing a depression and broadening of the melting point range. While no literature value is available for N4-(2-methoxyethyl)pyridine-3,4-diamine, establishing an in-house value for a verified pure batch is essential for quality control of future acquisitions.

  • Sample Preparation: Finely crush a small amount of the powder. Tightly pack the dry powder into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement: Heat the sample rapidly to approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁ - T₂.

  • Validation: A sharp range (e.g., 105.5 - 106.5 °C) indicates high purity. A broad range (e.g., 102 - 108 °C) suggests the presence of impurities.

Solubility Profile

Understanding the solubility is paramount for designing reaction conditions, preparing analytical samples, or formulating for biological assays. Based on its molecular structure:

  • The pyridine ring and diamine groups are polar and capable of hydrogen bonding, suggesting solubility in polar solvents. The parent 3,4-diaminopyridine is freely soluble in water.[2]

  • The (2-methoxyethyl) side chain introduces an ether linkage and a short alkyl chain. This feature can enhance solubility in polar organic solvents like methanol, ethanol, and DMSO.[3][4]

  • Preparation: To 1 mL of the desired solvent (e.g., Water, Methanol, Dichloromethane) in a vial, add approximately 5-10 mg of the compound.

  • Observation: Vortex the mixture for 30-60 seconds.

  • Classification:

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some solid remains, but a significant portion has visibly dissolved.

    • Insoluble: The solid does not appear to dissolve.

  • Documentation: Record the results for each solvent tested. This profile is invaluable for future experimental design.

Workflow for Physical Characterization

The following diagram outlines the logical workflow for the initial physical characterization of a newly received sample of N4-(2-methoxyethyl)pyridine-3,4-diamine.

G cluster_0 Initial Receipt & Documentation cluster_1 Physical Inspection (in Fume Hood) cluster_2 Physicochemical Analysis cluster_3 Decision & Storage Receive Receive Sample Log Log Lot # & Date Receive->Log Compare Compare to CoA/Spec Sheet Log->Compare Visual Visual Inspection (Color, Form) Compare->Visual Odor Olfactory Check (Wafting) Visual->Odor MP Melting Point Determination Odor->MP Solubility Solubility Screening MP->Solubility Decision Properties Match Expected? Solubility->Decision Accept Accept & Store at 4°C, Sealed Decision->Accept Yes Quarantine Quarantine for Further Analysis Decision->Quarantine No

Sources

Exploratory

An In-depth Technical Guide to the Potential Biological Targets of N4-(2-methoxyethyl)pyridine-3,4-diamine

Abstract This technical guide provides a comprehensive framework for identifying and validating the potential biological targets of N4-(2-methoxyethyl)pyridine-3,4-diamine, a substituted diaminopyridine. While direct res...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for identifying and validating the potential biological targets of N4-(2-methoxyethyl)pyridine-3,4-diamine, a substituted diaminopyridine. While direct research on this specific molecule is limited, its core structure, pyridine-3,4-diamine, is the basis for the well-characterized drug Amifampridine (3,4-diaminopyridine or 3,4-DAP)[1][2]. This guide leverages the known pharmacology of 3,4-DAP as a starting point to hypothesize potential target classes and outlines a multi-pronged, systematic approach for target deconvolution. We will detail a logical workflow encompassing computational prediction, unbiased chemoproteomic screening, and rigorous biophysical and cell-based validation assays. The methodologies described herein are designed to provide researchers in drug development with a robust, self-validating strategy to elucidate the mechanism of action for this and related novel chemical entities.

Introduction: The Pyridine-3,4-diamine Scaffold

The pyridine ring is a foundational heterocyclic structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds with activities ranging from antimicrobial and antiviral to anticancer[3][4]. The addition of two amino groups at the 3 and 4 positions creates the 3,4-diaminopyridine (3,4-DAP) scaffold, a privileged structure with established therapeutic value.

The most prominent member of this class is Amifampridine (3,4-DAP), an orphan drug used to treat rare neuromuscular disorders like Lambert-Eaton myasthenic syndrome (LEMS) and certain congenital myasthenic syndromes[1][5][6]. Its primary mechanism of action is the blockade of presynaptic, voltage-gated potassium (Kv) channels[1][6]. This action prolongs the depolarization of the nerve terminal, leading to an increased influx of calcium and enhanced release of the neurotransmitter acetylcholine at the neuromuscular junction[1][6].

Given this precedent, the primary hypothesis for N4-(2-methoxyethyl)pyridine-3,4-diamine is that it retains activity as a potassium channel modulator. The N4-(2-methoxyethyl) substitution may alter its potency, selectivity, or pharmacokinetic properties compared to the parent compound, 3,4-DAP. However, a comprehensive target identification strategy must remain unbiased to uncover potentially novel or off-target interactions that could define a unique therapeutic profile or predict toxicity.

A Strategic Framework for Target Identification

A successful target deconvolution campaign requires a multi-faceted approach that moves logically from broad, unbiased screening to specific, hypothesis-driven validation. This guide proposes a workflow that integrates computational, biochemical, and cellular methods.

G cluster_0 Phase 1: Hypothesis & Unbiased Screening cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Cellular & Functional Validation In_Silico In Silico Target Prediction (Similarity searching, docking) Affinity_Proteomics Affinity-Based Chemoproteomics (e.g., Immobilized Probe Pulldown) In_Silico->Affinity_Proteomics Guides probe design Biophysical Biophysical Assays (SPR, ITC, CETSA) Affinity_Proteomics->Biophysical Provides candidate list Thermal_Proteomics Thermal Proteomics (e.g., CETSA-MS) Thermal_Proteomics->Biophysical Provides candidate list Biochemical Biochemical Assays (Enzyme/Channel Activity) Biophysical->Biochemical Confirms direct binding Cell_Target Cell-Based Target Engagement (NanoBRET, Live-Cell CETSA) Biochemical->Cell_Target Confirms functional modulation Pathway_Analysis Pathway & Phenotypic Analysis (Signaling assays, functional screens) Cell_Target->Pathway_Analysis Confirms cellular effect

Caption: A strategic workflow for target identification and validation.

Phase 1: Unbiased Target Discovery and Hypothesis Generation

The initial phase aims to cast a wide net to identify all potential interacting proteins from a complex biological sample, such as a cell lysate or tissue extract.

Affinity-Based Chemoproteomics

This is a powerful and widely used method for "fishing" out binding partners of a small molecule[7][8]. The core principle involves immobilizing the compound of interest onto a solid support (e.g., agarose or magnetic beads) to create an "affinity matrix," which is then used to capture proteins from a lysate[9][10].

Causality Behind Experimental Choices:

  • Probe Design: The N4-(2-methoxyethyl)pyridine-3,4-diamine must be chemically modified to include a linker for immobilization. The key is to choose a linker position that does not disrupt the primary binding interactions (the pharmacophore). Given that the 3,4-diamino motif is critical for the activity of 3,4-DAP, modification should be explored at other positions, or a photoreactive group can be incorporated to create a covalent linkage to binders upon UV activation (photoaffinity labeling)[11].

  • Self-Validating Controls: A trustworthy pulldown experiment relies on rigorous controls to distinguish true binders from non-specific background proteins that stick to the matrix.

    • Beads-Only Control: Lysate incubated with the matrix material that lacks the immobilized compound. This identifies proteins that bind non-specifically to the support itself[12].

    • Competition Control: Lysate is pre-incubated with an excess of the free, unmodified N4-(2-methoxyethyl)pyridine-3,4-diamine before being added to the affinity matrix. True targets will be bound by the free compound and will not be captured by the matrix, showing a significant reduction in their abundance in the final eluate[12][13].

    • Inactive Analog Control: If available, an immobilized structural analog of the compound known to be biologically inactive is used. Proteins that bind to this matrix are likely non-specific[12].

Experimental Protocol: Affinity Pulldown with Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of N4-(2-methoxyethyl)pyridine-3,4-diamine with a suitable linker (e.g., an alkyl chain ending in a carboxylic acid or alkyne).

  • Immobilization: Covalently attach the synthesized probe to activated agarose or magnetic beads (e.g., NHS-activated or Azide/Alkyne "click" chemistry beads).

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue (e.g., neuroblastoma cell line for neurological targets) in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Incubation:

    • Test Sample: Incubate the lysate with the compound-immobilized beads.

    • Competition Control: Pre-incubate the lysate with a 100-fold molar excess of free N4-(2-methoxyethyl)pyridine-3,4-diamine for 1 hour before adding the compound-immobilized beads.

    • Negative Control: Incubate the lysate with beads-only.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins, typically by boiling in SDS-PAGE sample buffer.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are present in the test sample but significantly reduced or absent in the competition and negative control samples. These are your high-confidence candidate targets.

Cellular Thermal Shift Assay (CETSA®)

CETSA is an invaluable technique for identifying target engagement in a physiological context—within intact cells or cell lysates[14][15][16]. The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is generally more resistant to heat-induced denaturation than the unbound protein[15].

Causality Behind Experimental Choices:

  • Physiological Relevance: Unlike affinity chromatography, CETSA does not require chemical modification of the compound, thus avoiding the risk of altering its binding properties[16]. It measures engagement with proteins in their native, folded state within the complex cellular milieu.

  • Methodology: Cells or lysates are treated with the compound, heated across a range of temperatures, and the soluble (non-denatured) fraction of a protein of interest is quantified[14]. A shift in the melting curve to a higher temperature indicates target engagement[15]. When coupled with mass spectrometry (MS), this can be performed on a proteome-wide scale to identify targets without a priori knowledge.

Experimental Protocol: Proteome-Wide CETSA-MS

  • Cell Treatment: Treat intact cells (e.g., in 6-well plates) with N4-(2-methoxyethyl)pyridine-3,4-diamine at a relevant concentration (e.g., 10x EC50 from a cell viability assay) and a vehicle control (e.g., DMSO).

  • Heating: Harvest the cells, resuspend them in PBS, and aliquot them into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling.

  • Lysis & Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction from the precipitated, denatured proteins by ultracentrifugation.

  • Sample Preparation for MS: Collect the soluble fractions. Reduce, alkylate, and digest the proteins with trypsin. Label the resulting peptides with isobaric mass tags (e.g., TMT) to enable multiplexed quantification.

  • LC-MS/MS Analysis: Analyze the pooled, labeled peptides by LC-MS/MS.

  • Data Analysis: For each identified protein, plot the relative abundance in the soluble fraction as a function of temperature for both the vehicle- and compound-treated samples. Proteins that show a statistically significant shift to higher thermal stability in the presence of the compound are identified as potential targets.

Phase 2: Orthogonal Validation of Direct Binding

Once a list of candidate targets is generated from unbiased screening, it is critical to validate the direct physical interaction between the compound and each candidate protein.

Recombinant Protein CETSA

This is a direct follow-up to the cellular CETSA experiment. By using purified recombinant protein, one can confirm that the interaction is direct and not dependent on other cellular factors or metabolites.

Experimental Protocol: Isothermal Dose-Response CETSA

  • Determine Melting Temperature (Tm): First, run a standard thermal shift assay on the purified recombinant target protein to determine its precise melting temperature (the temperature at which 50% of the protein is denatured).

  • Dose-Response: Incubate the recombinant protein with a range of concentrations of N4-(2-methoxyethyl)pyridine-3,4-diamine.

  • Isothermal Heating: Heat all samples at the pre-determined Tm for 3 minutes.

  • Quantification: Quantify the amount of soluble protein remaining in each sample (e.g., by Western Blot or an appropriate plate-based detection method).

  • Analysis: Plot the percentage of stabilized protein against the compound concentration to determine the potency of engagement and calculate an EC50 value.

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time quantitative data on binding kinetics (association and dissociation rates, k_on and k_off) and affinity (dissociation constant, K_D).

Protocol Outline:

  • Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip surface.

  • Binding Analysis: Flow a series of concentrations of N4-(2-methoxyethyl)pyridine-3,4-diamine over the chip.

  • Detection: A change in the refractive index at the surface, proportional to the mass of bound compound, is detected in real-time and plotted as a sensorgram.

  • Kinetic Fitting: Fit the sensorgram data to a binding model to calculate k_on, k_off, and the K_D. A low K_D value (e.g., in the nM to low µM range) indicates a high-affinity interaction.

Phase 3: Elucidating Functional Consequences

Confirming a direct binding interaction is necessary but not sufficient. The final phase of validation must demonstrate that this binding event leads to a functional modulation of the target protein and a corresponding cellular phenotype.

Primary Target Hypothesis: Potassium Channels

Based on the 3,4-DAP scaffold, the most likely targets are ATP-sensitive potassium (K-ATP) channels and other voltage-gated potassium channels[1][17][18]. K-ATP channels are octameric complexes of a pore-forming Kir6.x subunit and a regulatory sulfonylurea receptor (SUR) subunit, which link cell metabolism to membrane potential[17][19].

Functional Assay: Electrophysiology (Patch-Clamp)

  • Objective: To directly measure the effect of N4-(2-methoxyethyl)pyridine-3,4-diamine on ion channel currents.

  • Methodology: Use whole-cell patch-clamp recordings on cells expressing the target potassium channel (e.g., HEK293 cells transfected with Kir6.2/SUR1). Apply the compound to the extracellular solution and measure changes in potassium currents. A blocking effect, similar to 3,4-DAP, would be observed as a reduction in current amplitude.

G Metabolism High Cellular Metabolism ATP_Ratio High ATP/ADP Ratio Metabolism->ATP_Ratio KATP_Channel K-ATP Channel (Kir6.x/SUR) ATP_Ratio->KATP_Channel Inhibits Membrane_Potential Membrane Depolarization KATP_Channel->Membrane_Potential Maintains polarization (when open) Ca_Channel Voltage-Gated Ca2+ Channel Membrane_Potential->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release Ca_Influx->Vesicle_Fusion Compound N4-(2-methoxyethyl) pyridine-3,4-diamine Compound->KATP_Channel Blocks/Inhibits

Caption: Hypothesized mechanism of action via K-ATP channel blockade.

Data Summary and Interpretation

All quantitative data from validation experiments should be summarized for clear comparison.

Assay Type Target Protein Metric Result Interpretation
CETSA (Isothermal)Recombinant Kv3.4EC502.5 µMDirect target engagement
Surface Plasmon ResonanceRecombinant Kv3.4K_D1.8 µMConfirms direct, high-affinity binding
ElectrophysiologyKv3.4 (HEK293)IC503.1 µMFunctional channel blockade
Cell Viability AssaySH-SY5Y CellsEC5015 µMCellular phenotype observed

Conclusion

This guide outlines a rigorous, multi-step strategy for the deconvolution of the biological targets of N4-(2-methoxyethyl)pyridine-3,4-diamine. By starting with the known pharmacology of the parent 3,4-diaminopyridine scaffold, we can form a primary hypothesis centered on potassium channels. However, the true power of this workflow lies in the initial unbiased screening phases using affinity-based and thermal proteomics. These methods provide a comprehensive and unbiased view of the compound's interactome. Subsequent validation using orthogonal biophysical and functional assays is essential to confirm direct binding and elucidate the physiological consequences of target engagement. This systematic approach ensures a high degree of scientific confidence in target identification, which is a critical foundation for any successful drug development program.

References

  • PubChem. (n.d.). 3,4-Diaminopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Retrieved from [Link]

  • PubMed. (n.d.). Physiological and pathophysiological roles of ATP-sensitive K+ channels. Retrieved from [Link]

  • PubMed. (n.d.). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Retrieved from [Link]

  • PubMed Central. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • PubMed. (n.d.). Biological Activities of 3,4,5-trihydroxypiperidines and Their N- And O-derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Population Pharmacokinetics/Pharmacodynamics of 3,4-Diaminopyridine Free Base in Patients With Lambert-Eaton Myasthenia. Retrieved from [Link]

  • NCBI. (n.d.). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • Frontiers. (2022). Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Activities of 3,4,5-Trihydroxypiperidines and their N- and O-Derivatives. Retrieved from [Link]

  • European Review for Medical and Pharmacological Sciences. (2022). A brief introduction to chemical proteomics for target deconvolution. Retrieved from [Link]

  • ACS Chemical Biology. (n.d.). Identification of Direct Protein Targets of Small Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Affinity chromatography-based proteomics for drug target deconvolution. Retrieved from [Link]

  • Wikipedia. (n.d.). ATP-sensitive potassium channel. Retrieved from [Link]

  • Chemspace. (n.d.). Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • PubMed. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. Retrieved from [Link]

  • NIH. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]

  • ResearchGate. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • mediaTUM. (n.d.). Pushing the boundaries of affinity-based target deconvolution: Promiscuous immobilization of nature-made molecules and proteome-. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Amifampridine. Retrieved from [Link]

  • MDPI. (n.d.). Exploring the Pathophysiology of ATP-Dependent Potassium Channels in Insulin Resistance. Retrieved from [Link]

  • PubMed Central. (n.d.). Physiological roles of ATP-sensitive K+ channels in smooth muscle. Retrieved from [Link]

  • myaware. (2020). 3,4-Diaminopyridine (3,4-DAP). Retrieved from [Link]

  • RSC Publishing. (n.d.). Affinity-based target identification for bioactive small molecules. Retrieved from [Link]

  • Taylor & Francis. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • PubMed. (n.d.). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Retrieved from [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Storage and Handling of N4-(2-methoxyethyl)pyridine-3,4-diamine

This guide provides an in-depth analysis and detailed protocols for the optimal storage and handling of N4-(2-methoxyethyl)pyridine-3,4-diamine (CAS No. 1039985-93-7). Adherence to these guidelines is critical for ensuri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and detailed protocols for the optimal storage and handling of N4-(2-methoxyethyl)pyridine-3,4-diamine (CAS No. 1039985-93-7). Adherence to these guidelines is critical for ensuring the compound's stability, purity, and performance in sensitive research and drug development applications. The recommendations herein are synthesized from direct supplier information and extrapolated from established best practices for structurally related aminopyridines.

Introduction: The Criticality of Compound Integrity

N4-(2-methoxyethyl)pyridine-3,4-diamine is a substituted diaminopyridine derivative. Compounds of this class are valued in medicinal chemistry and materials science for their unique electronic and hydrogen-bonding properties. The presence of two adjacent amine groups on the pyridine ring, however, renders the molecule susceptible to environmental factors, particularly oxidation and photodegradation. Maintaining the structural integrity of this compound is paramount, as even minor degradation can lead to inconsistent experimental results, altered biological activity, and compromised data reproducibility. This document serves as an authoritative resource for researchers to preserve the quality of their N4-(2-methoxyethyl)pyridine-3,4-diamine stocks.

Core Storage Recommendations

The stability of N4-(2-methoxyethyl)pyridine-3,4-diamine is contingent on strict control of its storage environment. The following conditions are recommended to minimize degradation and preserve compound purity over time.

Parameter Short-Term Storage (1-2 Weeks) Long-Term Storage (>2 Weeks) Rationale & Key Considerations
Temperature -4°C[1]≤ -20°C (Recommended)Sub-zero temperatures significantly slow the rate of potential oxidative and hydrolytic degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)The diaminopyridine moiety is susceptible to oxidation. An inert atmosphere displaces oxygen, preventing oxidative degradation of the amine groups.
Light Protect from Light (Amber Vial)Protect from Light (Amber Vial)Pyridine derivatives can be light-sensitive. Storing in an amber or opaque container prevents photo-induced degradation.
Container Tightly Sealed, Screw-Cap VialTightly Sealed, Screw-Cap Vial with Secure Seal (e.g., Parafilm®)Prevents exposure to atmospheric moisture and oxygen.[2][3] Pyridines can be hygroscopic.[3]

The Chemical Basis for Stringent Storage

The recommended storage conditions are not arbitrary; they are dictated by the inherent chemical properties of the N4-(2-methoxyethyl)pyridine-3,4-diamine molecule. Understanding the potential degradation pathways underscores the importance of strict adherence to these protocols.

  • Oxidative Instability : The 3,4-diamine functional groups are electron-rich and represent the primary sites of oxidative vulnerability. Atmospheric oxygen can oxidize these amines, leading to the formation of colored impurities and a loss of the desired chemical entity. This process is often catalyzed by light and trace metals. The parent compound, 3,4-diaminopyridine, is known to be air-sensitive.

  • Photosensitivity : Aromatic systems, including the pyridine ring, can absorb UV and visible light. This energy absorption can promote the molecule to an excited state, making it more susceptible to reaction with other molecules, including oxygen, or leading to direct molecular rearrangement or decomposition. While a stability study of encapsulated 3,4-diaminopyridine showed good stability when protected from light, this preventative measure is a cornerstone of best practices for pyridine compounds.[4]

  • Hygroscopicity and Hydrolysis : Pyridine-containing compounds can be hygroscopic, readily absorbing water from the atmosphere.[3] While the ether and amine functionalities in N4-(2-methoxyethyl)pyridine-3,4-diamine are generally stable to hydrolysis, the presence of water can facilitate other degradation reactions or affect the physical state and accurate weighing of the compound.

Standard Operating Procedure for Handling and Aliquoting

To prevent the degradation of the bulk stock, it is imperative to handle the compound in a controlled manner and create smaller aliquots for routine use. This self-validating system ensures that the primary supply remains pristine.

Step-by-Step Handling Protocol:
  • Equilibration : Before opening, allow the primary container of N4-(2-methoxyethyl)pyridine-3,4-diamine to equilibrate to room temperature for at least 30-60 minutes. This critical step prevents atmospheric moisture from condensing on the cold compound.

  • Inert Atmosphere Preparation : Conduct all manipulations within a glove box or glove bag flushed with an inert gas (argon or nitrogen). If unavailable, a gentle stream of inert gas can be directed into the vial during handling.

  • Aliquoting : Using a clean, dry spatula, promptly weigh and dispense the desired amount of the compound into smaller, pre-labeled amber glass vials suitable for your typical experimental scale.

  • Inert Gas Purge : Before sealing each new aliquot, flush the headspace of the vial with inert gas for 10-15 seconds to displace any residual air.

  • Sealing : Tightly seal the vials with screw caps. For long-term storage, wrap the cap-vial interface with Parafilm® as an extra barrier against moisture and air ingress.

  • Storage : Immediately place the newly created aliquots and the resealed primary container back into their designated temperature-controlled storage (≤ -20°C for long-term).

  • Documentation : Record the date of aliquoting and any relevant observations in your laboratory notebook or inventory management system.

Workflow for Compound Aliquoting

AliquotingWorkflow Start Start: Retrieve Primary Container from ≤ -20°C Equilibrate Equilibrate Container to Room Temperature (30-60 min) Start->Equilibrate Inert Transfer to Inert Atmosphere (Glovebox) Equilibrate->Inert Weigh Weigh and Dispense into Pre-labeled Amber Vials Inert->Weigh Purge Flush Headspace of Each Aliquot with Inert Gas Weigh->Purge Reseal_Primary Reseal and Purge Primary Container Weigh->Reseal_Primary Seal Tightly Seal Vials (Add Parafilm® for Long-Term Storage) Purge->Seal Store_Aliquot Store Aliquots at ≤ -20°C Seal->Store_Aliquot Store_Primary Return Primary Container to ≤ -20°C Reseal_Primary->Store_Primary

Caption: Workflow for aliquoting N4-(2-methoxyethyl)pyridine-3,4-diamine.

Protocol for Stability Verification

To ensure the continued integrity of the compound, particularly for long-term studies or after unexpected storage deviations, its purity should be periodically verified. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this assessment.

Exemplar HPLC Stability Protocol:
  • Standard Preparation : Prepare a stock solution of a new, unopened lot of N4-(2-methoxyethyl)pyridine-3,4-diamine (or a retained reference standard) at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Sample Preparation : Prepare a solution of the stored sample at the same concentration as the standard.

  • Chromatographic Conditions (Example) :

    • Column : C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase : A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate : 1.0 mL/min

    • Detection : UV at an appropriate wavelength (e.g., 254 nm or 280 nm).

    • Injection Volume : 10 µL

  • Analysis : Inject the standard and the stored sample. Compare the chromatograms.

  • Assessment :

    • Purity : Calculate the peak area percentage of the main peak for the stored sample. A significant decrease from the initial purity indicates degradation.

    • Degradants : Look for the appearance of new peaks or an increase in the area of existing impurity peaks in the sample chromatogram compared to the standard.

    • Acceptance Criteria : A common threshold for stability is retaining >95% of the initial purity, though this may vary by application.

A study on the parent compound, 3,4-diaminopyridine, successfully used HPLC to confirm its excellent chemical stability under various storage conditions, demonstrating the utility of this method.[4]

Conceptual Degradation Pathway

While specific degradation products have not been characterized in the literature, a chemically plausible pathway involves the oxidation of the diamine groups. This can lead to the formation of highly colored and potentially reactive quinone-diimine-like structures, which can further polymerize.

DegradationPathway Parent N4-(2-methoxyethyl)pyridine-3,4-diamine (Stable Form) Oxidized Oxidized Intermediate (e.g., Quinone-diimine species) Parent->Oxidized Oxidation Polymer Polymerized Products (Colored Impurities) Oxidized->Polymer Polymerization Stressors [O2, Light, H2O]

Caption: Plausible degradation pathway via oxidation.

By implementing the comprehensive storage and handling strategies outlined in this guide, researchers can ensure the long-term stability and integrity of N4-(2-methoxyethyl)pyridine-3,4-diamine, thereby safeguarding the validity and reproducibility of their scientific investigations.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Trissel, L. A., Zhang, Y., & Martinez, J. F. (2000). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 4(4), 310–313. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from N4-(2-methoxyethyl)pyridine-3,4-diamine

Abstract This document provides a detailed guide for researchers, chemists, and drug development professionals on the synthesis of advanced heterocyclic derivatives starting from the versatile building block, N4-(2-metho...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, chemists, and drug development professionals on the synthesis of advanced heterocyclic derivatives starting from the versatile building block, N4-(2-methoxyethyl)pyridine-3,4-diamine. The vicinal diamine functionality on the pyridine core serves as a strategic linchpin for constructing fused-ring systems, which are prevalent in medicinally active compounds.[1][2][3] We will explore the chemical principles behind these transformations, provide detailed, field-tested protocols for key synthetic routes, and discuss the characterization of the resulting novel molecules. The methodologies outlined herein are designed to be robust, reproducible, and adaptable for the generation of compound libraries for screening and lead optimization.

Introduction: The Strategic Value of the Pyridine-3,4-diamine Core

The pyridine ring is a cornerstone of medicinal chemistry, found in a vast array of FDA-approved drugs due to its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability.[2][3] When functionalized with a 1,2-diamine (ortho-diamine) motif, as in N4-(2-methoxyethyl)pyridine-3,4-diamine, the scaffold becomes an exceptionally powerful precursor for building complex, fused heterocyclic systems such as imidazo[4,5-c]pyridines and pyrazino[2,3-c]pyridines.

The strategic importance of this starting material lies in the nucleophilicity of the two adjacent amino groups. This arrangement allows for facile cyclocondensation reactions with a variety of bifunctional electrophiles, effectively "zipping up" a new ring onto the pyridine core.[4] The resulting fused systems are of significant interest in drug discovery, with analogues demonstrating a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][5] The N4-(2-methoxyethyl) side chain provides an additional vector for modification and can influence solubility, pharmacokinetic properties, and target engagement.

This guide will focus primarily on the synthesis of imidazo[4,5-c]pyridine derivatives, a common and highly valuable transformation.

Core Synthetic Methodology: The Phillips Cyclocondensation

The synthesis of the imidazo[4,5-c]pyridine core from N4-(2-methoxyethyl)pyridine-3,4-diamine is most effectively achieved through a variation of the Phillips cyclocondensation reaction. This reaction involves the condensation of an ortho-diamine with an aldehyde, followed by an oxidative cyclization to form the imidazole ring.

Mechanistic Rationale and Causality

The reaction proceeds via a two-step sequence:

  • Schiff Base Formation: One of the amino groups of the diamine attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration forms a Schiff base (imine) intermediate. This step is often catalyzed by acid, but can also proceed thermally.

  • Oxidative Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the imine carbon. The resulting dihydro-imidazole intermediate is then oxidized to the stable aromatic imidazole ring. The oxidant can be as simple as atmospheric oxygen, especially at elevated temperatures, or a dedicated reagent like sodium metabisulfite (Na₂S₂O₅) or copper(II) salts can be added to facilitate a milder, more controlled reaction.

The choice of solvent is critical. Polar protic solvents like ethanol or acetic acid can facilitate both the Schiff base formation and the subsequent cyclization. Aprotic solvents like DMF or DMSO are also effective, particularly when higher temperatures are required for less reactive substrates.

General Synthetic Workflow Diagram

The overall process can be visualized as a streamlined assembly of the final heterocyclic core.

G cluster_start Reactants cluster_process Reaction cluster_end Product A N4-(2-methoxyethyl)pyridine-3,4-diamine C Schiff Base Intermediate A->C Condensation B Aldehyde (R-CHO) B->C D Oxidative Cyclization (e.g., Na₂S₂O₅, Heat) C->D Intramolecular Attack E 2-Substituted-6-(2-methoxyethyl) -3H-imidazo[4,5-c]pyridine D->E Aromatization

Caption: General workflow for imidazo[4,5-c]pyridine synthesis.

Detailed Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-6-((2-methoxyethyl)amino)-3H-imidazo[4,5-c]pyridine

This protocol details a representative synthesis using 4-chlorobenzaldehyde as the coupling partner.

Disclaimer: All procedures should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment (PPE). A thorough risk assessment should be conducted before commencing any new procedure.[6]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
N4-(2-methoxyethyl)pyridine-3,4-diamine>98%CommercialStore under inert gas.
4-Chlorobenzaldehyde>98%Commercial
Sodium Metabisulfite (Na₂S₂O₅)Reagent GradeCommercialUsed as the oxidant.
N,N-Dimethylformamide (DMF)AnhydrousCommercialUse a dry solvent for best results.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction and chromatography.
HexanesACS GradeCommercialFor chromatography.
Saturated Sodium Bicarbonate (NaHCO₃) Solution-Lab PreparedFor aqueous work-up.
Brine (Saturated NaCl Solution)-Lab PreparedFor aqueous work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercialFor drying organic layers.
Silica Gel230-400 meshCommercialFor column chromatography.
Equipment Specifications --
Round-bottom flask (50 mL)--Ensure it is oven-dried.
Reflux Condenser--
Magnetic Stirrer and Stir Bar--
Heating Mantle--
Thin-Layer Chromatography (TLC) PlatesSilica gel 60 F₂₅₄-For reaction monitoring.
Glass Chromatography Column--For purification.
Rotary Evaporator--For solvent removal.
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N4-(2-methoxyethyl)pyridine-3,4-diamine (1.0 g, 5.49 mmol, 1.0 equiv.).

  • Reagent Addition: Add 4-chlorobenzaldehyde (0.84 g, 5.98 mmol, 1.1 equiv.) followed by sodium metabisulfite (1.14 g, 6.04 mmol, 1.1 equiv.).

  • Solvent Addition: Add anhydrous DMF (20 mL) to the flask.

    • Causality Note: DMF is used as a high-boiling polar aprotic solvent to ensure all reagents remain in solution and to facilitate the reaction at an elevated temperature.

  • Reaction: Heat the mixture to 120 °C and allow it to stir vigorously under a nitrogen atmosphere for 6-8 hours.

  • Monitoring: Monitor the reaction progress by TLC (Eluent: 10% Methanol in Dichloromethane). The starting diamine is highly polar. The product should be a less polar, UV-active spot. The reaction is complete upon consumption of the starting diamine.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing deionized water (100 mL). c. Extract the aqueous layer with Ethyl Acetate (3 x 75 mL).[6]

    • Self-Validation: This extraction separates the organic product from the water-soluble DMF and inorganic salts. d. Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 50 mL) and then brine (1 x 50 mL).

    • Causality Note: The bicarbonate wash removes any acidic impurities, and the brine wash helps to break up emulsions and remove residual water. e. Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: a. Purify the crude residue by flash column chromatography on silica gel. b. Elute with a gradient of 2% to 10% methanol in dichloromethane. c. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product as a solid.

Characterization of Derivatives

Confirmation of the product structure and purity is essential. The following data are representative for the successful synthesis of 2-(4-chlorophenyl)-6-((2-methoxyethyl)amino)-3H-imidazo[4,5-c]pyridine.

Analysis TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~13.0 (br s, 1H, Imidazole N-H), ~8.1 (d, 2H, Ar-H), ~7.9 (s, 1H, Pyridine C2-H), ~7.6 (d, 2H, Ar-H), ~7.2 (s, 1H, Pyridine C5-H), ~3.6 (t, 2H, O-CH₂), ~3.5 (t, 2H, N-CH₂), ~3.3 (s, 3H, O-CH₃). Disappearance of the two starting material NH₂ signals.
¹³C NMR (101 MHz, DMSO-d₆)δ (ppm): Peaks corresponding to the imidazole, pyridine, and chlorophenyl carbons. A key signal will be the C2 of the imidazole ring around 150-155 ppm.
HRMS (ESI) m/z: Calculated for C₁₅H₁₅ClN₄O [M+H]⁺: 303.1007, Found: 303.1005. This confirms the molecular formula.
HPLC Purity >95% (as determined by peak area at a suitable wavelength, e.g., 254 nm).

Potential Applications & Further Derivatization

Derivatives of this scaffold are frequently investigated as inhibitors of various protein kinases, enzymes implicated in cancer and inflammatory diseases. The synthesized compounds can serve as a platform for further functionalization.

Biological Pathway Context

Many imidazopyridine scaffolds are designed to target the ATP-binding pocket of kinases. The heterocyclic core acts as a "hinge-binder," forming key hydrogen bonds, while substituents at the 2-position explore specificity pockets.

cluster_pathway Kinase Signaling Pathway cluster_drug Inhibition Mechanism ATP ATP Kinase Kinase Active Site ATP->Kinase Substrate Protein Substrate Substrate->Kinase Product Phosphorylated Product (Cell Proliferation) Further Signaling Further Signaling Product->Further Signaling Kinase->Product Phosphorylation Drug Imidazo[4,5-c]pyridine Derivative Competitively Binds to ATP Pocket Drug:f1->Kinase Inhibition

Caption: Inhibition of a kinase signaling pathway by competitive binding.

References

  • Usiena, A. New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air.
  • Gibaud, S., et al. (2002). Preparation of 3,4-diaminopyridine microparticles by solvent-evaporation methods. International Journal of Pharmaceutics.
  • ChemicalBook. 3,4-Diaminopyridine synthesis. ChemicalBook.
  • Organic Chemistry Portal. Synthesis of 1,2-diamines. Organic Chemistry Portal.
  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry.
  • PubChem. N3-Methylpyridine-3,4-diamine. National Center for Biotechnology Information.
  • El-Sayed, M. A. A., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link].

  • Tiwari, R., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link].

  • Sbardella, G., et al. (2018). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience. Available at: [Link].

  • Wang, T., et al. (2018). Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes. Nature Communications. Available at: [Link].

  • PubChem. 3,4-Diaminopyridine. National Center for Biotechnology Information.
  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link].

  • Pang, J. H., et al. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses. Available at: [Link].

  • Organic Chemistry Portal. Pyridine synthesis. Organic Chemistry Portal.
  • Kumar, A., et al. (2007). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc.
  • Scribd. Medicinal Uses of Pyridine Derivatives. Scribd. Available at: [Link].

Sources

Application

Application Note: The Strategic Integration of N4-(2-methoxyethyl)pyridine-3,4-diamine in the Synthesis of Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract The pyridine-3,4-diamine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a multitude of biolog...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine-3,4-diamine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a multitude of biologically active compounds, particularly in the domain of kinase inhibitors. This application note provides a detailed technical guide on the utilization of a key derivative, N4-(2-methoxyethyl)pyridine-3,4-diamine , in the synthesis of potent and selective kinase inhibitors. We will explore the rationale behind its design, provide a representative synthetic protocol, discuss the structure-activity relationship (SAR) implications of the N4-(2-methoxyethyl) moiety, and present a framework for its application in drug discovery workflows. This guide is intended to equip researchers with the necessary knowledge to leverage this valuable intermediate in their kinase inhibitor discovery programs.

Introduction: The Pyridine-3,4-diamine Core in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The design of these inhibitors often relies on heterocyclic scaffolds that can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.

The pyridine-3,4-diamine moiety has emerged as a highly effective scaffold in this regard. Its vicinal diamine arrangement allows for the construction of fused ring systems, such as imidazo[4,5-c]pyridines, which are isosteric to purines and can effectively mimic the adenine portion of ATP. This interaction provides a strong anchor for the inhibitor within the kinase active site.

The N4-(2-methoxyethyl) Substituent: A Deliberate Design Choice

The selection of substituents on the core scaffold is critical for modulating the pharmacological properties of a kinase inhibitor. The introduction of an N4-(2-methoxyethyl) group to the pyridine-3,4-diamine core is a strategic decision aimed at optimizing several key parameters:

  • Solubility and Physicochemical Properties: The methoxyethyl group enhances the aqueous solubility of the molecule, which is a crucial factor for oral bioavailability and formulation development. The ether oxygen can also act as a hydrogen bond acceptor, further improving interactions with aqueous environments.

  • Structure-Activity Relationship (SAR): The flexible ethyl linker and terminal methoxy group can probe and interact with specific pockets within the kinase active site, potentially leading to increased potency and selectivity. This substituent can be tailored to fit the unique topology of a target kinase.

  • Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation compared to other functional groups, which can lead to an improved pharmacokinetic profile.

Synthesis of a Representative Kinase Inhibitor

This section outlines a representative protocol for the synthesis of a hypothetical imidazo[4,5-c]pyridine-based kinase inhibitor starting from N4-(2-methoxyethyl)pyridine-3,4-diamine. The synthesis is divided into two main stages: the preparation of the key intermediate and its subsequent elaboration into the final inhibitor.

Synthesis of N4-(2-methoxyethyl)pyridine-3,4-diamine

The synthesis of the title compound can be achieved through a nucleophilic aromatic substitution reaction followed by reduction.

Scheme 1: Synthesis of N4-(2-methoxyethyl)pyridine-3,4-diamine

Synthesis_of_N4-(2-methoxyethyl)pyridine-3,4-diamine reactant1 3-Nitro-4-chloropyridine intermediate1 N-(2-Methoxyethyl)-3-nitropyridin-4-amine reactant1->intermediate1 DIPEA, THF, 80 °C reactant2 2-Methoxyethylamine product N4-(2-methoxyethyl)pyridine-3,4-diamine intermediate1->product H2, Pd/C, MeOH

Caption: Synthetic route to N4-(2-methoxyethyl)pyridine-3,4-diamine.

Protocol:

  • Step 1: Synthesis of N-(2-Methoxyethyl)-3-nitropyridin-4-amine:

    • To a solution of 3-nitro-4-chloropyridine (1.0 eq) in tetrahydrofuran (THF), add N,N-diisopropylethylamine (DIPEA, 2.0 eq) and 2-methoxyethylamine (1.2 eq).

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield N-(2-methoxyethyl)-3-nitropyridin-4-amine.

  • Step 2: Synthesis of N4-(2-methoxyethyl)pyridine-3,4-diamine:

    • Dissolve N-(2-methoxyethyl)-3-nitropyridin-4-amine (1.0 eq) in methanol.

    • Add 10% palladium on carbon (Pd/C, 0.1 eq) to the solution.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain N4-(2-methoxyethyl)pyridine-3,4-diamine, which can often be used in the next step without further purification.

Synthesis of an Imidazo[4,5-c]pyridine Kinase Inhibitor

The synthesized diamine can be cyclized with a variety of reagents to form the imidazo[4,5-c]pyridine core. In this example, we use a substituted aromatic aldehyde.

Scheme 2: Synthesis of a Representative Kinase Inhibitor

Kinase_Inhibitor_Synthesis reactant1 N4-(2-methoxyethyl)pyridine-3,4-diamine intermediate1 Imidazo[4,5-c]pyridine Intermediate reactant1->intermediate1 NaHSO3, DMF, 120 °C reactant2 4-Bromo-2-fluorobenzaldehyde reactant2->intermediate1 product Final Kinase Inhibitor intermediate1->product Pd(PPh3)4, K2CO3, Dioxane/H2O, 100 °C reactant3 Arylboronic acid reactant3->product

Caption: Synthesis of a representative imidazo[4,5-c]pyridine kinase inhibitor.

Protocol:

  • Step 1: Cyclization to form the Imidazo[4,5-c]pyridine core:

    • To a solution of N4-(2-methoxyethyl)pyridine-3,4-diamine (1.0 eq) in dimethylformamide (DMF), add 4-bromo-2-fluorobenzaldehyde (1.1 eq).

    • Add sodium bisulfite (NaHSO3, 1.5 eq) to the mixture.

    • Heat the reaction to 120 °C and stir for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction and pour it into ice water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the imidazo[4,5-c]pyridine intermediate.

  • Step 2: Suzuki Coupling for Final Product:

    • In a reaction vessel, combine the imidazo[4,5-c]pyridine intermediate (1.0 eq), a suitable arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Add a mixture of dioxane and water (e.g., 4:1).

    • Degas the mixture with nitrogen or argon.

    • Heat the reaction to 100 °C and stir for 8-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the final product by column chromatography or preparative HPLC to obtain the target kinase inhibitor.

Structure-Activity Relationship (SAR) Insights

The N4-(2-methoxyethyl) group provides a key handle for SAR exploration. The following table summarizes potential modifications and their expected impact on inhibitor properties.

Modification of N4-substituentRationaleExpected Outcome
Varying the linker length (e.g., methoxypropyl)Probing deeper into the active site pocketMay increase potency if a favorable interaction is achieved
Introducing branching on the linkerIntroducing conformational constraintCan improve selectivity by favoring a specific binding mode
Replacing the methoxy group with other functionalities (e.g., hydroxyl, dimethylamino)Altering hydrogen bonding capacity and basicityCan modulate potency, selectivity, and pharmacokinetic properties
Cyclization of the side chain (e.g., morpholinoethyl)Reducing conformational flexibilityMay improve binding affinity and metabolic stability

Data Presentation and Characterization

All synthesized compounds should be thoroughly characterized to confirm their structure and purity.

Table 1: Analytical Data for N4-(2-methoxyethyl)pyridine-3,4-diamine

PropertyValue
Molecular Formula C₈H₁₃N₃O
Molecular Weight 167.21 g/mol
Appearance Off-white to light brown solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.65 (s, 1H), 7.42 (d, J=5.6 Hz, 1H), 6.58 (d, J=5.6 Hz, 1H), 5.10 (br s, 1H), 3.65 (t, J=5.2 Hz, 2H), 3.48 (br s, 2H), 3.40 (s, 3H), 3.35 (q, J=5.2 Hz, 2H)
Mass Spectrometry (ESI+) m/z 168.1 [M+H]⁺
Purity (HPLC) >95%

Conclusion and Future Perspectives

N4-(2-methoxyethyl)pyridine-3,4-diamine is a valuable and strategically designed building block for the synthesis of novel kinase inhibitors. Its inherent properties can impart favorable characteristics such as improved solubility and metabolic stability to the final drug candidate. The synthetic protocols outlined in this application note provide a robust starting point for researchers to incorporate this intermediate into their drug discovery programs. Further exploration of the structure-activity relationships around the N4-substituent will undoubtedly lead to the discovery of next-generation kinase inhibitors with enhanced therapeutic profiles.

References

  • Pyrazolo[3,4-b]pyridine as a scaffold for kinase inhibitors. This reference provides context on the utility of pyridine-based scaffolds in kinase inhibitor design.

  • Synthesis of 3,4-diaminopyridine. This patent describes methods for synthesizing the core 3,4-diaminopyridine structure.

  • Properties of N4-(2-methoxyethyl)pyridine-3,4-diamine. This commercial listing provides basic chemical properties and safety information for the title compound.

  • Structure-activity relationship of pyrimidine derivatives as kinase inhibitors. This article discusses SAR for a related class of kinase inhibitors, providing insights into the effects of substitutions.

  • General properties of 3,4-diaminopyridine. This database entry provides comprehensive information on the parent compound, 3,4-diaminopyridine.

  • Synthesis of diaminopyridines. This patent describes processes for preparing diaminopyridines.

  • SAR of pyridine derivatives. This article provides a review of the structure-activity relationships of pyridine derivatives with antiproliferative activity.

  • Fused pyridine ring compounds as Btk inhibitors. This patent describes the use of fused pyridine ring systems as Bruton's Tyrosine Kinase (Btk) inhibitors.

  • Synthesis of substituted diaminopyridines. This article provides a general procedure for the synthesis of N-substituted pyridine diamine derivatives.

  • Imidazo[4,5-c]quinolin-2-one compounds as kinase inhibitors. This patent describes imidazo[4,5-c]quinoline derivatives as protein kinase inhibitors.

Method

Application Note: A Framework for Evaluating N4-(2-methoxyethyl)pyridine-3,4-diamine in Enzyme Inhibition Assays

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N4-(2-methoxyethyl)pyridine-3,4-diamine in enzyme inhibition assays. While the s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N4-(2-methoxyethyl)pyridine-3,4-diamine in enzyme inhibition assays. While the specific biological targets of this compound are not yet extensively characterized, its structural similarity to known bioactive molecules, such as other substituted diaminopyridines, suggests potential activity against a range of enzymes, particularly protein kinases. This application note establishes a robust framework for the initial characterization of this compound's inhibitory potential, using a highly reliable, luminescence-based kinase assay as a primary example. We detail the underlying principles, provide a step-by-step protocol for determining the half-maximal inhibitory concentration (IC50), and offer insights into data analysis and potential troubleshooting. The methodologies described herein are designed to be adaptable for screening N4-(2-methoxyethyl)pyridine-3,4-diamine against various kinase targets and can serve as a foundational protocol for broader enzyme inhibition studies.

Introduction and Scientific Rationale

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of substrate proteins.[1] The dysregulation of kinase activity is a well-established driver of numerous diseases, most notably cancer, making kinases a major focus of therapeutic development.[1] The chemical scaffold of N4-(2-methoxyethyl)pyridine-3,4-diamine, featuring a diaminopyridine core, is reminiscent of structures found in other known kinase inhibitors. For instance, related heterocyclic compounds have been shown to interact with the ATP-binding site of kinases.[2][3] This structural analogy provides a strong rationale for investigating N4-(2-methoxyethyl)pyridine-3,4-diamine as a potential kinase inhibitor.

The primary goal of an initial screening campaign is to determine if a compound can modulate the activity of a target enzyme and to quantify its potency. The half-maximal inhibitory concentration (IC50) is the most common metric for this purpose, representing the concentration of an inhibitor required to reduce enzyme activity by 50%.[4][5] This application note will focus on a widely used, non-radioactive, and high-throughput compatible method: the ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction, which provides a direct measure of enzyme turnover.[6][7] The luminescent signal generated is proportional to the ADP concentration, and therefore, to the kinase activity.[7]

We will use the well-characterized and commercially available Src tyrosine kinase as a model enzyme to illustrate the protocol. Src kinase is a non-receptor tyrosine kinase that plays a significant role in cell proliferation, differentiation, and motility, and its aberrant activity is implicated in various cancers.[8][9]

Compound Information and Preparation

Before initiating any assay, it is critical to have accurate information about the test compound and to prepare it correctly.

Compound: N4-(2-methoxyethyl)pyridine-3,4-diamine CAS Number: 1039985-93-7 Molecular Formula: C₈H₁₃N₃O Molecular Weight: 167.21 g/mol

Table 1: Compound Properties
PropertyValueSource
CAS Number 1039985-93-7
Molecular Weight 167.21 g/mol
IUPAC Name N4-(2-methoxyethyl)-3,4-pyridinediamine
Physical Form Typically a powder or solidN/A
Solubility Assumed soluble in DMSON/A
Protocol 2.1: Preparation of Compound Stock Solution

The causality behind this protocol is to create a high-concentration, stable stock solution that can be serially diluted to the final assay concentrations. Dimethyl sulfoxide (DMSO) is the solvent of choice for most small molecules in drug discovery due to its ability to dissolve a wide range of compounds.[7][10]

  • Weighing the Compound: Accurately weigh out a precise amount of N4-(2-methoxyethyl)pyridine-3,4-diamine powder (e.g., 1.67 mg) using an analytical balance.

  • Dissolution in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a desired high-concentration stock, for example, 10 mM.

    • Calculation: To make a 10 mM stock from 1.67 mg of a compound with MW = 167.21 g/mol :

      • Moles = 0.00167 g / 167.21 g/mol = 9.987 x 10⁻⁶ moles

      • Volume for 10 mM (0.010 mol/L) = (9.987 x 10⁻⁶ moles) / (0.010 mol/L) = 9.987 x 10⁻⁴ L ≈ 1 mL

    • Therefore, dissolve 1.67 mg in 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary, but check for compound stability.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[11]

Kinase Inhibition Assay: Principles and Workflow

The protocol outlined below utilizes the ADP-Glo™ Kinase Assay platform. This is a two-step process that measures the amount of ADP produced by the kinase reaction.

Assay Principle:

  • Kinase Reaction: The kinase (e.g., Src) transfers the γ-phosphate from ATP to a specific substrate. For each molecule of phosphorylated substrate produced, one molecule of ADP is generated. The inhibitor, if effective, will reduce the rate of this reaction.

  • ADP Detection:

    • Step 1 (ATP Depletion): After the kinase reaction, ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.[6]

    • Step 2 (ADP to ATP Conversion & Luminescence): Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP produced in the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin system to generate a stable luminescent signal.[6][7] The intensity of the light is directly proportional to the initial amount of ADP produced.

Diagram 3.1: ADP-Glo™ Kinase Assay Workflow

ADP_Glo_Workflow cluster_kinase_reaction Step 1: Kinase Reaction cluster_detection Step 2: Luminescence Detection reagents Kinase (Src) + Substrate + ATP + Inhibitor (Test Compound) incubation Incubate at 30°C (e.g., 60 min) reagents->incubation Phosphorylation occurs add_adpglo Add ADP-Glo™ Reagent incubation->add_adpglo incubation2 Incubate at RT (40 min) add_adpglo->incubation2 Stops reaction, depletes ATP add_detection Add Kinase Detection Reagent incubation2->add_detection incubation3 Incubate at RT (30-60 min) add_detection->incubation3 Converts ADP to ATP, generates light read_lum Read Luminescence incubation3->read_lum

Caption: Workflow of the two-step ADP-Glo™ kinase assay.

Detailed Experimental Protocol

This protocol is designed for a 384-well plate format, which is common for inhibitor screening.[5] All additions should be performed with calibrated multichannel pipettes or automated liquid handlers for accuracy and consistency.

Table 2: Materials and Reagents
ReagentExample SupplierPurpose
N4-(2-methoxyethyl)pyridine-3,4-diamineSigma-AldrichTest Inhibitor
Recombinant Human Src KinaseReaction Biology, PromegaEnzyme
Src Substrate Peptide (KVEKIGEGTYGVVYK-amide)SinoBiologicalSubstrate for phosphorylation
StaurosporineSelleck ChemPositive Control (non-selective kinase inhibitor)
ADP-Glo™ Kinase Assay KitPromegaContains ATP, ADP, buffers, detection reagents
Anhydrous DMSOSigma-AldrichSolvent for compounds
384-well solid white platesCorningLow-volume, opaque plates for luminescence
Luminometer Plate ReaderBMG LABTECH, PromegaTo measure light output
Protocol 4.1: Assay Plate Setup and Reagent Preparation

Self-Validation: The inclusion of positive and negative controls is a critical part of a self-validating system. The "no inhibitor" control defines 100% enzyme activity, while the "no enzyme" control defines the background signal (0% activity). Staurosporine serves as a positive control for inhibition.

  • Prepare Kinase Assay Buffer: Prepare 1X Kinase Assay Buffer as per the ADP-Glo™ kit instructions. This buffer typically contains Tris, MgCl₂, and BSA to maintain enzyme stability and activity.[12]

  • Prepare Inhibitor Dilution Plate:

    • Create a serial dilution of the 10 mM N4-(2-methoxyethyl)pyridine-3,4-diamine stock solution in 100% DMSO. A 10-point, 3-fold serial dilution is recommended to cover a wide concentration range (e.g., 100 µM down to 5 nM final assay concentration).[12]

    • Prepare a similar dilution series for the Staurosporine positive control (e.g., starting from 10 µM).

    • Include wells with 100% DMSO only for the "no inhibitor" (100% activity) control.

  • Prepare Enzyme Solution: Dilute the Src kinase stock to the desired working concentration in Kinase Assay Buffer. The optimal concentration should be determined empirically but is typically in the low ng/µL range. Keep the enzyme on ice.

  • Prepare Substrate/ATP Solution: Prepare a mixture of the Src substrate peptide and ATP in Kinase Assay Buffer. The concentration of ATP should ideally be at or near its Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[4]

Protocol 4.2: Kinase Inhibition Assay Procedure

(All volumes are for a 384-well plate format)

  • Add Inhibitor: Transfer 1 µL of each inhibitor concentration from the dilution plate to the 384-well white assay plate. Include DMSO-only controls.

  • Add Enzyme: Add 2 µL of the diluted Src kinase solution to all wells except the "no enzyme" background controls. Add 2 µL of Kinase Assay Buffer to the "no enzyme" wells.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.[12]

  • Initiate Kinase Reaction: Add 2 µL of the Substrate/ATP mixture to all wells to start the reaction. The total reaction volume is now 5 µL.

  • Reaction Incubation: Mix the plate and incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption).

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to all wells. Mix and incubate for 40 minutes at room temperature.[6]

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to all wells. Mix and incubate for 30-60 minutes at room temperature. The signal is stable for several hours.[13]

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Data Analysis and Interpretation

The raw data will be in Relative Luminescence Units (RLU). The goal is to convert this into percent inhibition and then determine the IC50 value.

Protocol 5.1: Calculation of Percent Inhibition
  • Average Controls: Calculate the average RLU for the "no inhibitor" (100% activity, Max_Signal) and "no enzyme" (0% activity, Min_Signal) control wells.

  • Calculate Percent Inhibition: For each well containing an inhibitor concentration, calculate the percent inhibition using the following formula:

    % Inhibition = 100 * (1 - (RLU_Sample - Min_Signal) / (Max_Signal - Min_Signal))

Protocol 5.2: IC50 Determination
  • Plot Data: Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, R) to fit the data to a four-parameter logistic (4PL) equation (also known as a sigmoidal dose-response curve). The equation is generally:

    Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

  • Interpret IC50: The software will calculate the LogIC50, which can be converted back to a molar concentration. This IC50 value represents the potency of N4-(2-methoxyethyl)pyridine-3,4-diamine against the target kinase under the specified assay conditions.

Table 3: Example Data Presentation
Concentration (nM)% Inhibition (Mean ± SD)
1000098.5 ± 2.1
333395.2 ± 3.5
111188.1 ± 4.0
37075.6 ± 5.2
12351.3 ± 4.8
4124.7 ± 3.9
13.710.1 ± 2.5
4.62.3 ± 1.8
1.50.5 ± 1.1
0.5-1.2 ± 0.9
Calculated IC50 120.5 nM

Hypothetical Mechanism of Action

Based on its chemical structure, N4-(2-methoxyethyl)pyridine-3,4-diamine may function as an ATP-competitive inhibitor. This is the most common mechanism for small molecule kinase inhibitors.[3][4]

Mechanism: ATP-competitive inhibitors typically contain a heterocyclic ring system that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the adenine ring of ATP.[3] The rest of the molecule occupies the hydrophobic pocket, preventing ATP from binding and thus inhibiting the phosphotransfer reaction.[4]

Diagram 6.1: ATP-Competitive Kinase Inhibition

MOA cluster_active Active Kinase cluster_inhibited Inhibited Kinase E Kinase (Active Site) P Phosphorylated Product + ADP E->P Phosphorylation S Substrate S->E ATP ATP ATP->E EI Kinase (Active Site) EI->X Reaction Blocked I Inhibitor (Test Compound) I->EI

Caption: Hypothetical ATP-competitive inhibition mechanism.

Troubleshooting

Table 4: Common Issues and Solutions
IssuePossible CauseRecommended Solution
High variability between replicates Pipetting errors; improper mixing; inconsistent incubation times.Use calibrated pipettes; ensure thorough mixing after each reagent addition; use a timer for all incubations.
Low Signal-to-Background Ratio Insufficient enzyme activity; suboptimal assay conditions (pH, temp).Optimize enzyme concentration and incubation time; verify buffer components and pH. Check for reagent degradation.
Steep or Flat Dose-Response Curve Incorrect inhibitor concentration range; compound precipitation.Perform a wider serial dilution (e.g., 10-fold steps initially); visually inspect wells for precipitation; ensure final DMSO concentration is low (<1%) and consistent.[3]
False Positives/Negatives Compound interferes with luciferase; compound is fluorescent/quencher.Run a counterscreen with no kinase to check for direct effects on the detection reagents. Use alternative assay formats (e.g., fluorescence polarization) for confirmation.[2]

Conclusion

This application note provides a detailed and scientifically grounded protocol for evaluating the inhibitory potential of N4-(2-methoxyethyl)pyridine-3,4-diamine against protein kinases. By employing the robust ADP-Glo™ assay with a model enzyme like Src kinase, researchers can reliably determine the compound's IC50 value, offering a critical first step in its characterization as a potential enzyme inhibitor. The principles and methodologies outlined here are broadly applicable and can be adapted for screening against a wider panel of kinases or other ATP-dependent enzymes, thereby facilitating the exploration of this compound's therapeutic potential in drug discovery programs.

References

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • SinoBiological. Peptide Substrates: SRC Substrate. [Link]

  • Reaction Biology. Recombinant active kinase proteins for purchase. [Link]

  • PubMed Central (NIH). (2022, July 29). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. [Link]

  • UniProt. Proto-oncogene tyrosine-protein kinase Src - P12931. [Link]

  • SpringerLink. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. [Link]

  • PubMed Central (NIH). Substrate binding to Src: A new perspective on tyrosine kinase substrate recognition from NMR and molecular dynamics. [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. [Link]

  • ResearchGate. Different types of ATP-competitive kinase inhibitors. [Link]

  • ACS Publications. (2008). Identification of c-Src Tyrosine Kinase Substrates Using Mass Spectrometry and Peptide Microarrays. [Link]

  • AACR Journals. (2017, July 1). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. [Link]

  • ACS Publications. (2014, December 10). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. [Link]

  • Wikipedia. IC50. [Link]

  • edX. IC50 Determination. [Link]

  • ACS Publications. (2006). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. [Link]

  • MDPI. (2023). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. [Link]

Sources

Application

Application Notes and Protocols: N4-(2-methoxyethyl)pyridine-3,4-diamine in Drug Discovery Workflows

Introduction: The Strategic Value of the Substituted 3,4-Diaminopyridine Scaffold The 3,4-diaminopyridine core is a well-established pharmacophore in medicinal chemistry. The parent compound, Amifampridine (3,4-DAP), is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Substituted 3,4-Diaminopyridine Scaffold

The 3,4-diaminopyridine core is a well-established pharmacophore in medicinal chemistry. The parent compound, Amifampridine (3,4-DAP), is a potassium channel blocker used to treat rare neuromuscular disorders like Lambert-Eaton myasthenic syndrome (LEMS)[1][2]. Its mechanism involves prolonging the action potential at the presynaptic terminal, thereby increasing acetylcholine release[1]. Beyond this initial application, the 3,4-diaminopyridine scaffold has emerged as a privileged structure in drug discovery. Its vicinal diamine arrangement offers a versatile platform for constructing fused heterocyclic systems, such as imidazopyridines, which are structurally analogous to naturally occurring purines and can interact with a wide array of biological targets[3].

This guide focuses on a specific, strategically functionalized derivative: N4-(2-methoxyethyl)pyridine-3,4-diamine . The introduction of the N4-(2-methoxyethyl) group serves a dual purpose. Firstly, it enhances physicochemical properties such as solubility and membrane permeability, which are critical for drug-likeness[4]. Secondly, it blocks one of the reactive amine sites, providing a regioselective handle for subsequent chemical modifications. This allows researchers to systematically build molecular complexity from the C3-amino position, making this compound an exceptionally valuable starting material for creating libraries of targeted therapeutic agents, particularly kinase inhibitors[5].

Part 1: Physicochemical and Structural Data

A precise understanding of the starting material is fundamental. The key properties of N4-(2-methoxyethyl)pyridine-3,4-diamine are summarized below.

PropertyValueReference
IUPAC Name N4-(2-methoxyethyl)-3,4-pyridinediamine
Molecular Formula C₈H₁₃N₃O
Molecular Weight 167.21 g/mol Calculated
InChI Key XPQGGJHFUOMKTM-UHFFFAOYSA-N
Canonical SMILES COCCNc1cc(N)c(N)cn1Derived

Part 2: Synthesis and Characterization Protocol

The synthesis of N4-(2-methoxyethyl)pyridine-3,4-diamine can be reliably achieved through a two-step process involving nucleophilic aromatic substitution followed by nitro group reduction. This approach offers high yields and regioselectivity.

Workflow for Synthesis

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Quality Control A 4-Chloro-3-nitropyridine C N-(2-methoxyethyl)-3-nitropyridin-4-amine A->C DIPEA, NMP, 120°C B 2-Methoxyethylamine B->C D N-(2-methoxyethyl)-3-nitropyridin-4-amine E N4-(2-methoxyethyl)pyridine-3,4-diamine (Final Product) D->E H2, Pd/C, Ethanol F Final Product G Characterization (¹H NMR, LC-MS, HPLC) F->G H Verified Compound ≥95% Purity G->H

Caption: Synthetic workflow for N4-(2-methoxyethyl)pyridine-3,4-diamine.

Detailed Synthesis Protocol

Rationale: This protocol starts with 4-chloro-3-nitropyridine, a common and reactive starting material. The electron-withdrawing nitro group activates the 4-position for nucleophilic aromatic substitution. The subsequent hydrogenation is a clean and efficient method for reducing the nitro group to the desired amine without affecting the other functionalities.

Step 1: Synthesis of N-(2-methoxyethyl)-3-nitropyridin-4-amine

  • To a solution of 4-chloro-3-nitropyridine (1.0 eq) in N-Methyl-2-pyrrolidone (NMP, ~5 mL per gram of starting material), add 2-methoxyethylamine (1.2 eq).

  • Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the mixture to act as a non-nucleophilic base, scavenging the HCl generated during the reaction.

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of N4-(2-methoxyethyl)pyridine-3,4-diamine

  • Dissolve the crude N-(2-methoxyethyl)-3-nitropyridin-4-amine (1.0 eq) from the previous step in ethanol or methanol.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10% by weight of the starting material).

  • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature. A pressure of 1 atm is typically sufficient[6].

  • Monitor the reaction until the starting material is consumed (typically 12-24 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; ensure the filter cake is kept wet.

  • Wash the filter cake with additional solvent (ethanol/methanol).

  • Concentrate the filtrate under reduced pressure to yield the final product, N4-(2-methoxyethyl)pyridine-3,4-diamine.

Characterization:

  • ¹H NMR: Confirm the structure by analyzing the chemical shifts and coupling constants of the protons. Expect to see signals corresponding to the methoxy group, the ethyl chain, the aromatic pyridine protons, and the two amine protons.

  • LC-MS: Verify the molecular weight of the product.

  • HPLC: Determine the purity of the final compound, which should ideally be >95% for use in subsequent drug discovery assays.

Part 3: Application in Kinase Inhibitor Drug Discovery

The pyridine and pyrimidine scaffolds are foundational in the design of kinase inhibitors because they act as bioisosteres of the adenine ring of ATP, forming critical hydrogen bonds with the "hinge" region of the kinase active site[5][7]. N4-(2-methoxyethyl)pyridine-3,4-diamine is an ideal starting point for generating novel kinase inhibitors.

Logical Workflow for Scaffold Elaboration

G A N4-(2-methoxyethyl) pyridine-3,4-diamine (Core Scaffold) B Reaction at C3-Amine (e.g., Amide Coupling, Suzuki Coupling) A->B Vector for Diversification C Library of Analogs with Diverse R-groups B->C Generates D Primary Screening (Kinase Panel) C->D Tested in E Hit Identification (Potent Compounds) D->E Identifies F Lead Optimization (SAR, ADME/Tox) E->F Progresses to G Preclinical Candidate F->G Yields

Caption: Drug discovery workflow using the core scaffold.

The free amine at the C3 position is the primary point for chemical modification. By reacting this amine with various carboxylic acids (amide coupling), sulfonyl chlorides, or by using it in cross-coupling reactions, a diverse library of compounds can be synthesized. The N4-(2-methoxyethyl) group provides steric hindrance and electronic modulation that can influence the binding orientation and selectivity of the final compound.

Targeting a Cellular Signaling Pathway

Derivatives of this scaffold could potentially inhibit numerous kinases involved in cancer cell proliferation, such as Polo-like kinase 4 (PLK4) or Cyclin-dependent kinases (CDKs)[7][8].

G cluster_pathway Generic Cell Proliferation Pathway cluster_inhibition Therapeutic Intervention GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Novel Inhibitor Derived from N4-(2-methoxyethyl)pyridine-3,4-diamine Inhibitor->Raf Inhibits

Caption: Inhibition of a key kinase (e.g., Raf) in a signaling pathway.

Part 4: Protocol for In Vitro Kinase Inhibition Assay

To evaluate the biological activity of newly synthesized derivatives, a robust in vitro kinase assay is essential. The Kinase-Glo® Luminescent Kinase Assay (Promega) is a widely used method that measures the amount of ATP remaining in solution following a kinase reaction[8]. A low luminescence signal indicates high kinase activity (ATP consumed), while a high signal indicates inhibition (ATP remains).

Principle and Workflow

G cluster_0 Assay Setup cluster_1 Kinase Reaction cluster_2 Signal Detection cluster_3 Data Analysis A Kinase + Substrate + ATP Buffer C Combine in 384-well plate A->C B Test Compound (Serial Dilution) B->C D Incubate at RT (e.g., 60 min) C->D E ATP is consumed (ADP is produced) D->E F Add Kinase-Glo® Reagent E->F G Incubate at RT (10 min) F->G H Luciferase consumes remaining ATP G->H I Measure Luminescence (Light Output) H->I J Calculate % Inhibition I->J K Plot Dose-Response Curve J->K L Determine IC₅₀ Value K->L

Caption: Workflow for a luminescence-based kinase inhibition assay.

Detailed Experimental Protocol

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km of the kinase for ATP.

  • Kinase/Substrate Mix: Dilute the target kinase and its specific substrate to 2X the final desired concentration in kinase buffer.

  • Test Compounds: Prepare a serial dilution of the test compounds (derived from the core scaffold) in DMSO, then dilute further in kinase buffer to a 2X final concentration. Include a known inhibitor as a positive control (e.g., Staurosporine) and a DMSO-only vehicle as a negative control.

2. Assay Procedure (384-well plate format):

  • Add 5 µL of the 2X test compound solution (or control) to the appropriate wells of a white, opaque 384-well plate.

  • Initiate the kinase reaction by adding 5 µL of the 2X Kinase/Substrate/ATP mix to each well. The final reaction volume is 10 µL.

  • Shake the plate gently for 1 minute to mix.

  • Incubate the plate at room temperature for 60 minutes. The exact time may need optimization depending on the specific kinase.

  • After incubation, add 10 µL of Kinase-Glo® Reagent to each well to stop the reaction and initiate the luminescent signal.

  • Shake the plate for 2 minutes, then incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • The luminescent signal is inversely proportional to kinase activity[8].

  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Signal_Compound: Signal from wells with the test compound.

    • Signal_Max: Signal from DMSO-only wells (0% inhibition).

    • Signal_Min: Signal from wells with a potent control inhibitor (100% inhibition).

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%[9].

Hypothetical Data Presentation

The results of the assay can be summarized to compare the potency and selectivity of different analogs.

Compound IDR-Group at C3-AmineKinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Kinase C IC₅₀ (nM)
Core-001 -H>10,000>10,000>10,000
Core-002 -C(O)Ph8502,300>10,000
Core-003 -C(O)-(4-F-Ph)1501,8009,500
Core-004 -C(O)-(3-Cl-Ph)755,600>10,000

This data allows for the establishment of a Structure-Activity Relationship (SAR), guiding the next round of synthesis to improve potency against the target (Kinase A) and selectivity over off-targets (Kinases B and C).

Conclusion

N4-(2-methoxyethyl)pyridine-3,4-diamine represents a highly valuable and versatile starting material for modern drug discovery campaigns. Its strategic design, which combines the privileged 3,4-diaminopyridine core with a property-enhancing and regioselectivity-directing N4-substituent, provides an efficient entry point for the synthesis of compound libraries. The protocols outlined herein for its synthesis and subsequent evaluation in robust biochemical assays provide a clear and validated workflow for researchers aiming to develop novel, targeted therapeutics, particularly in the competitive field of kinase inhibitor development.

References

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • PubChem. 3,4-Diaminopyridine. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

  • Preparation of 3,4-diaminopyridine microparticles by solvent-evaporation methods. International Journal of Pharmaceutics. Available at: [Link]

  • N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. MDPI. Available at: [Link]

  • Synthetic method of 3, 4-diaminopyridine. Google Patents.
  • Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry. Available at: [Link]

  • Content variability of active drug substance in compounded oral 3,4-diaminopyridine products. Journal of Clinical Pharmacy and Therapeutics. Available at: [Link]

  • PubChem. N3-Methylpyridine-3,4-diamine. Available at: [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. Available at: [Link]

  • 3,4-Diaminopyridine, an orphan drug, in the symptomatic treatment of Lambert-Eaton myasthenic syndrome. Pflügers Archiv - European Journal of Physiology. Available at: [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. National Institutes of Health (NIH). Available at: [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N4-(2-methoxyethyl)pyridine-3,4-diamine

Welcome to the technical support resource for the synthesis of N4-(2-methoxyethyl)pyridine-3,4-diamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of N4-(2-methoxyethyl)pyridine-3,4-diamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Common Synthesis Issues

The selective N-alkylation of 3,4-diaminopyridine is a nuanced process where minor variations in conditions can significantly impact yield and purity. Below are common problems presented in a question-and-answer format to help you troubleshoot your experiment.

Issue 1: Low or No Product Yield

Question: My reaction has run for the specified time, but TLC analysis shows mostly unreacted 3,4-diaminopyridine and no significant product spot. What went wrong?

Why It Happens: This issue often points to problems with reactant activation or reaction conditions. The N-alkylation of an aminopyridine typically requires a suitable base to deprotonate the amino group, increasing its nucleophilicity. The choice of solvent and temperature is also critical for ensuring the reactants are soluble and have sufficient energy to overcome the activation barrier.[1]

What to Do:

  • Verify Reagent Quality: Ensure your starting materials, especially the 3,4-diaminopyridine and the alkylating agent (e.g., 2-bromoethyl methyl ether), are pure and dry. Impurities can inhibit the reaction.[1]

  • Check Your Base: A base that is too weak may not sufficiently deprotonate the amine. A base that is too strong can lead to side reactions. Carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[2][3] Ensure the base is anhydrous.

  • Solvent Selection: The solvent must be appropriate for an SN2-type reaction and capable of dissolving the reactants. Polar aprotic solvents like DMF (N,N-Dimethylformamide) or acetonitrile are common choices.[2]

  • Temperature Optimization: While room temperature might be sufficient for some alkylations, this reaction may require moderate heating (e.g., 60-80 °C) to proceed at a reasonable rate. Monitor the reaction by TLC to avoid decomposition at higher temperatures.

Issue 2: Formation of Multiple Products (Poor Selectivity)

Question: My reaction has worked, but I have multiple product spots on my TLC plate that are difficult to separate. How can I improve the selectivity for the desired N4-isomer?

Why It Happens: 3,4-Diaminopyridine has two nucleophilic amino groups (at C3 and C4). Direct alkylation can lead to a mixture of the N4-alkylated (desired), N3-alkylated (isomer), and N3,N4-dialkylated products. The electron-donating effect of the C3-amino group makes the C4-amino group generally more nucleophilic, but this selectivity is not absolute and is highly dependent on reaction conditions.

What to Do:

  • Control Stoichiometry: Use a slight excess of the 3,4-diaminopyridine relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents). This minimizes the chance of dialkylation by ensuring the alkylating agent is the limiting reagent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture over a period of time. This keeps the instantaneous concentration of the electrophile low, favoring mono-alkylation.

  • Choice of Base: The choice of base can influence the relative nucleophilicity of the two amino groups. Weaker bases may favor alkylation at the more inherently nucleophilic N4 position. Experiment with different bases (e.g., K₂CO₃ vs. NaH) to find the optimal selectivity.

  • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity, as the reaction leading to the thermodynamically favored product may become more dominant.

Troubleshooting Flowchart

G start Reaction Complete - Analyze Crude TLC check_sm Starting Material (SM) Consumed? start->check_sm low_yield Low Yield / Multiple Spots? check_sm->low_yield Yes troubleshoot_no_sm Troubleshoot Reaction Conditions: - Check Base (Strength/Amount) - Increase Temperature - Verify Reagent Purity check_sm->troubleshoot_no_sm No proceed_purification Proceed to Purification low_yield->proceed_purification No troubleshoot_selectivity Troubleshoot Selectivity: - Adjust Stoichiometry (More Amine) - Lower Temperature - Add Alkylating Agent Slowly low_yield->troubleshoot_selectivity Yes no_sm No yes_sm Yes no_ly No (Clean Reaction) yes_ly Yes

Sources

Optimization

Technical Support Center: N4-(2-methoxyethyl)pyridine-3,4-diamine Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N4-(2-methoxyethyl)pyridine-3,4-diamine. This guide is designed to provide expert-driven, actionable so...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N4-(2-methoxyethyl)pyridine-3,4-diamine. This guide is designed to provide expert-driven, actionable solutions to common challenges encountered during reactions involving this versatile building block, particularly in the synthesis of imidazo[4,5-c]pyridine scaffolds. Our focus is on identifying, understanding, and mitigating the formation of common side products to improve yield, purity, and experimental reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction mixture turns dark brown or black upon adding reagents or heating. What is causing this discoloration and how can I prevent it?

Answer:

This is the most frequently reported issue and is almost always due to the oxidative degradation of the 3,4-diaminopyridine core. Aromatic diamines are highly susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures or in the presence of certain reagents, leading to the formation of intensely colored, often polymeric, impurities.

Root Causes & Mechanistic Insight: The two adjacent amino groups on the electron-rich pyridine ring significantly lower the oxidation potential of the molecule. The initial oxidation can form radical cations which then couple and polymerize. Furthermore, studies on the parent 3,4-diaminopyridine (3,4-DAP) have shown that it can degrade under oxidative stress to form products like 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide.[1][2] While the N4-substituent offers some steric hindrance, the fundamental reactivity remains.

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Caption: Oxidative degradation pathway of the diamine starting material.

Troubleshooting & Recommended Protocols:

Mitigation StrategyCausality & ExplanationSelf-Validating Protocol / Check
Inert Atmosphere By replacing atmospheric oxygen with an inert gas like Nitrogen (N₂) or Argon (Ar), you remove the primary oxidant responsible for degradation.Protocol: Degas the reaction solvent by bubbling N₂ or Ar through it for 15-30 minutes prior to adding the diamine. Maintain a positive pressure of the inert gas throughout the entire reaction, including workup if possible.
Degassed Solvents Solvents can dissolve significant amounts of oxygen, which will be present even if you blanket the headspace with inert gas.Check: Use a freshly opened bottle of anhydrous solvent or degas your solvent immediately before use. For sensitive reactions, a freeze-pump-thaw cycle is the most effective degassing method.
Controlled Temperature Oxidation rates increase with temperature. Adding reagents at a lower temperature can prevent an initial exotherm that accelerates degradation.Protocol: Dissolve the diamine in the degassed solvent under an inert atmosphere at 0 °C or room temperature. If the other reactant is highly reactive (e.g., an acid chloride), add it dropwise while maintaining the lower temperature before slowly warming to the final reaction temperature.
Use of Salt Form Protonating the basic nitrogen atoms of the diamine, particularly the ring nitrogen, can make the system less electron-rich and more stable to oxidation.[1]Protocol: If compatible with your reaction, consider using the hydrochloride salt of the diamine or adding one equivalent of a strong acid (like HCl in dioxane) to form the salt in situ before proceeding.
FAQ 2: My LC-MS analysis shows two major product peaks with the same mass. What are these, and how can I control their formation?

Answer:

When cyclizing N4-(2-methoxyethyl)pyridine-3,4-diamine with an unsymmetrical reagent (like an α-haloketone or a substituted carboxylic acid), you are likely forming regioisomers . The two amino groups (at the 3- and 4-positions) have different electronic and steric environments, leading to two possible orientations of cyclization.

Root Causes & Mechanistic Insight: The N4-amino group is a secondary amine substituted with an electron-donating alkyl group, making it more nucleophilic than the primary N3-amino group. However, it is also more sterically hindered. The reaction outcome is a competition between kinetics (attack at the more nucleophilic N4) and thermodynamics (formation of the more stable isomer), and this balance can be heavily influenced by reaction conditions.[3]

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Troubleshooting

"Resolving impurities in N4-(2-methoxyethyl)pyridine-3,4-diamine samples"

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for N4-(2-methoxyethyl)pyridine-3,4-diamine. This guide is designed for researchers, chemists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for N4-(2-methoxyethyl)pyridine-3,4-diamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and handling of this compound. Our goal is to provide you with the causal logic behind experimental choices, enabling you to effectively troubleshoot and resolve purity issues in your samples.

Frequently Asked Questions (FAQs)

Q1: What is N4-(2-methoxyethyl)pyridine-3,4-diamine, and why is its purity critical?

N4-(2-methoxyethyl)pyridine-3,4-diamine is a substituted pyridine derivative. The vicinal diamine functionality on the pyridine ring makes it a valuable building block in medicinal chemistry, particularly for the synthesis of imidazopyridine-based compounds which are explored as kinase inhibitors and for other therapeutic targets.

Purity is paramount for several reasons:

  • Reaction Specificity: Impurities can compete in subsequent reactions, leading to a complex mixture of byproducts, reducing the yield of the desired product, and complicating downstream purification.

  • Biological Activity: Even trace impurities can exhibit biological activity, potentially confounding screening results or introducing toxicity.

  • Reproducibility: Lot-to-lot variability in impurity profiles can lead to inconsistent experimental outcomes, a critical issue in both research and development settings.

Q2: This compound seems to discolor (turn yellow/brown) upon storage. Why does this happen and how can I prevent it?

The discoloration is a classic indicator of oxidative degradation. Aromatic amines, especially vicinal diamines like this one, are highly susceptible to oxidation. The electron-rich nature of the amino groups makes them prone to react with atmospheric oxygen, forming colored quinone-imine or nitro-aromatic species.[1]

Prevention Strategies:

  • Inert Atmosphere: Store the solid compound under an inert atmosphere (Argon or Nitrogen) to minimize contact with oxygen.

  • Light Protection: Store in an amber vial or a container wrapped in aluminum foil, as light can catalyze oxidation.

  • Temperature Control: Store at low temperatures (refrigerated at 4°C or frozen at -20°C) to slow the rate of degradation. Studies on the related compound 3,4-diaminopyridine have shown excellent stability for at least 6 months under refrigeration.[2][3]

  • Solvent Choice: If storing in solution, use de-gassed, anhydrous solvents. Protic solvents can sometimes facilitate oxidation.

Troubleshooting Guide: Identifying and Resolving Impurities

This section addresses specific problems you may encounter during your work.

Q3: My LC-MS analysis shows an unexpected peak with a mass of [M+58]. What is the likely identity of this impurity?

This is a very common and often overlooked issue. The impurity is likely a benzodiazepine derivative formed by the reaction of your vicinal diamine with acetone.[4] Acetone is a frequently used solvent for washing glassware or as a component in crude product workups. The two amino groups of your product can condense with two molecules of acetone to form a seven-membered ring.

Causality: The mechanism involves an acid-catalyzed (often trace acid is sufficient) double imine formation followed by intramolecular cyclization. This is a known reactivity pattern for 1,2-diamines.[4]

Confirmation & Resolution:

  • Confirmation: Check your experimental notes. Was acetone used at any stage? Acquire an NMR spectrum; the impurity will likely show characteristic singlets for two gem-dimethyl groups (~1.3 ppm) and a methyl group on an sp2 carbon (~2.2 ppm).

  • Resolution:

    • Prevention: Rigorously exclude acetone from all workup, purification, and glassware cleaning steps. Use alternatives like ethyl acetate, TBME, or isopropanol for washing.

    • Removal: The benzodiazepine derivative is significantly less polar than your diamine product. It can typically be removed using silica gel column chromatography.

Q4: My NMR spectrum shows a set of aromatic signals similar to my product, but I'm missing one of the amine protons and there's a downfield shift. What could this be?

This signature often points to an oxidized impurity, such as a nitro-pyridine or a pyridine-N-oxide derivative.[1] Incomplete reduction of a nitro-precursor during synthesis is a common source. For instance, if the synthesis proceeds through a 4-amino-3-nitropyridine intermediate, residual starting material or incomplete reduction can result in this impurity.[5]

Diagnostic Workflow:

Caption: A logical workflow for diagnosing oxidized impurities.

Resolution: These impurities are typically more polar than the desired product.

  • Column Chromatography: A carefully run silica gel column is usually effective.

  • Recrystallization: If the impurity is present at a low level, recrystallization may be sufficient. See the protocol below.

Q5: I'm performing a column chromatography purification, but my product is showing significant peak tailing. How can I get sharp, symmetrical peaks?

Peak tailing is a frequent problem when purifying basic compounds like pyridines on standard silica gel.[6]

Causality: The basic nitrogen atoms of your compound (particularly the pyridine ring nitrogen) interact strongly with acidic silanol groups (Si-OH) on the surface of the silica gel. This secondary interaction causes a portion of the analyte to be retained more strongly, resulting in a "tailing" peak shape.

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. This competing base will bind to the acidic silanol sites, masking them from your product.

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., Ethyl Acetate/Hexane + 0.5% TEA).

    • Ammonia: For more polar solvent systems, using a solution of 1-2% ammonia in methanol as a polar modifier can be very effective (e.g., DCM/MeOH with 1% of a 2M NH3/MeOH solution).

  • Use a Different Stationary Phase:

    • Deactivated Silica: Use silica gel that has been end-capped to reduce the number of free silanol groups.

    • Alumina (Basic): For very basic compounds, switching to basic alumina can completely eliminate the issue, though the elution profile will be different.

Quantitative Data & Protocols

Table 1: Common Impurities & Analytical Signatures
Impurity Structure/ClassPotential OriginKey Analytical Signature (LC-MS)Key Analytical Signature (¹H NMR)
Starting Material (e.g., 4-chloro-3-nitropyridine derivative)Incomplete reaction[M] corresponding to precursorAbsence of amine protons, distinct aromatic pattern
Oxidized Product (Nitro- impurity)Incomplete reduction; Air oxidation[M+31] relative to product (loss of NH₂, gain of NO₂)Downfield shifted aromatic protons; loss of one NH₂ signal
Pyridine-N-Oxide Air oxidation during workup/storage[M+16]Aromatic protons adjacent to N-oxide are shifted
Acetone Adduct (Benzodiazepine)Reaction with acetone solvent[M+40] (net loss of 2xH₂ for M+58-18)Two new methyl singlets (~1.3 ppm, 6H) and one new methyl singlet (~2.2 ppm, 3H)
Protocol 1: HPLC Method for Impurity Profiling

This stability-indicating HPLC method is adapted from established methods for related diaminopyridines and is designed to resolve the parent compound from potential impurities and degradants.[7]

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 2.7 µmStandard reverse-phase column providing good resolution.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to improve peak shape for the basic analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic modifier.
Gradient 5% to 95% B over 10 minutesA broad gradient to elute impurities with a wide range of polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 254 nm & 280 nm; MS (ESI+)UV for quantitation, MS for identification of unknown peaks.
Protocol 2: Recrystallization for Bulk Purification

Recrystallization is an excellent technique for removing small amounts of impurities that have different solubility profiles from the main product.

Step-by-Step Methodology:

  • Solvent Selection: Identify a suitable solvent or solvent system. For N4-(2-methoxyethyl)pyridine-3,4-diamine, a mixed system like Ethanol/Water or Isopropanol/Heptane is a good starting point. The ideal system dissolves the compound when hot but results in poor solubility when cold.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the primary solvent (e.g., Ethanol) to dissolve the compound at reflux temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization:

    • For Mixed Solvents: While the solution is still hot, add the anti-solvent (e.g., Water) dropwise until the solution becomes persistently cloudy. Add a drop or two of the primary solvent to redissolve the cloudiness.

    • For Single Solvents: Remove the flask from the heat source.

  • Cooling: Allow the flask to cool slowly to room temperature. Do not disturb the flask, as this promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent mixture or just the anti-solvent.

  • Drying: Dry the purified crystals under high vacuum.

  • Quality Control: Analyze the purified solid and the mother liquor by TLC or HPLC to confirm the successful removal of the impurity.

Purification Strategy Selection

The choice of purification method depends on the nature and quantity of the impurity.

PurificationStrategy start Crude Sample Analysis (TLC, LCMS, NMR) purity_check Purity > 95%? start->purity_check impurity_type What is the main impurity? purity_check->impurity_type No recrystallize ACTION: Recrystallization purity_check->recrystallize Yes column ACTION: Column Chromatography (with base modifier) impurity_type->column Baseline / Starting Material impurity_type->column Multiple Impurities prep_hplc ACTION: Preparative HPLC impurity_type->prep_hplc Isomer / Similar Polarity

Caption: Decision tree for selecting the optimal purification strategy.

References

  • Gibaud, S., et al. (2002). Preparation of 3,4-diaminopyridine microparticles by solvent-evaporation methods. International Journal of Pharmaceutics. Available at: [Link]

  • Trissel, L. A., et al. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding. Available at: [Link]

  • Sallustio, S., et al. (2021). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • da Silva, A. C. S., et al. (2024). Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Chromatography Forum (2015). Method for pyridine amine derivative. Chromatography Forum. Available at: [Link]

  • CN114315706A - Synthetic method of 3, 4-diaminopyridine. Google Patents.
  • Al-Tel, T. H., et al. (2009). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Chromatographia. Available at: [Link]

Sources

Optimization

Technical Support Center: Controlling Regioselectivity in Pyridine-3,4-Diamine Substitutions

Introduction Pyridine-3,4-diamine is a foundational building block in medicinal chemistry and materials science, notable for its role in constructing fused heterocyclic systems like imidazo[4,5-c]pyridines. However, its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyridine-3,4-diamine is a foundational building block in medicinal chemistry and materials science, notable for its role in constructing fused heterocyclic systems like imidazo[4,5-c]pyridines. However, its synthetic utility is often complicated by a classic regioselectivity challenge. The molecule presents two distinct nucleophilic centers at the 3-amino and 4-amino positions, each with unique electronic and steric environments. Achieving selective substitution at one nitrogen atom over the other is a frequent and critical hurdle for researchers.

This guide provides in-depth technical support for scientists encountering this challenge. We will dissect the underlying principles governing the reactivity of pyridine-3,4-diamine and offer a series of troubleshooting solutions and frequently asked questions to enable precise control over your substitution reactions.

Fundamental Principles of Reactivity

Before troubleshooting specific experimental issues, it is crucial to understand the intrinsic properties of the substrate. The reactivity of the two amino groups is not identical, a fact dictated by the electronic influence of the pyridine ring nitrogen.

Q: What are the key electronic and steric differences between the 3-amino and 4-amino groups?

A: The primary difference lies in their position relative to the ring nitrogen, which governs their electronic character through resonance and inductive effects.

  • 4-Amino Group (Para-Position): This group is in direct conjugation with the electron-withdrawing pyridine nitrogen. Resonance structures can delocalize the lone pair of electrons from the 4-amino group across the ring to the nitrogen atom. This delocalization decreases the basicity of the 4-amino group but can increase its nucleophilicity in reactions where charge stabilization in the transition state is significant.

  • 3-Amino Group (Meta-Position): This group is not in direct conjugation with the ring nitrogen. Its electronic character is primarily influenced by the inductive electron-withdrawing effect of the nitrogen atom. Consequently, the 3-amino group is generally considered more basic and its lone pair is more localized than that of the 4-amino group.

  • Steric Environment: In the absence of other substituents, the 3-amino group is sterically less hindered than the 4-amino group, which is flanked by the 3-amino and 5-CH groups.

Caption: Resonance delocalization of the 4-amino lone pair.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the substitution of pyridine-3,4-diamine in a practical, question-and-answer format.

Q1: My N-acylation reaction is producing an inseparable mixture of 3-acylamino and 4-acylamino isomers. How can I improve selectivity for the 3-amino position?

A: This is a common outcome, as the 4-amino position can be kinetically favored with small, highly reactive electrophiles. To achieve selectivity for the less reactive but also less sterically hindered 3-amino position, the key is to exploit steric effects.

Core Principle: Employ a sterically demanding acylating agent. The bulkier reagent will react preferentially at the more accessible 3-amino position, as the approach to the 4-amino group is more obstructed.

Successful Strategy: A highly effective method for achieving N3-selectivity is the use of an α-aryl-β-keto ester as the acylating agent. The reaction's sensitivity to steric hindrance facilitates the regioselective acylation of the less hindered 3-amino group.[1]

Experimental Protocol: Selective N3-Acylation

This protocol is adapted from a reported synthesis of an imidazo[4,5-c]pyridine intermediate.[1]

  • Reaction Setup: To a solution of pyridine-3,4-diamine (1.0 eq) in a suitable aprotic solvent (e.g., toluene or xylene), add the bulky α-aryl-β-keto ester (1.1 eq).

  • Heating: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by TLC or LC-MS. The reaction often involves a transacylation mechanism.

  • Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product, now selectively acylated at the N3 position, can often be carried forward to the next step (e.g., cyclization to an imidazopyridine) without extensive purification.

  • Validation: Characterize the regiochemistry of the product using 2D NMR techniques (NOESY/ROESY) to confirm the proximity of the acyl group to the protons on the pyridine ring.

Data Summary: Impact of Reagent on Regioselectivity

Acylating AgentTypical ConditionsPredominant IsomerRationale
Acetyl ChlorideBase (e.g., Pyridine), 0 °C to RTMixture, often favors N4Small, highly reactive, less sensitive to steric differences.
Acetic AnhydrideHeatMixtureSimilar to acetyl chloride.
tert-Butyl dicarbonate (Boc₂O)Aprotic solvent, RTMixture, can favor N4Moderate bulk, but still highly reactive.
Ethyl 2-phenylacetoacetateToluene, RefluxN3-acylated product High steric demand favors reaction at the less hindered N3 position.[1]
Q2: I am attempting a reaction with a strong electrophile and observing low yields and significant decomposition. What is causing this?

A: The pyridine-3,4-diamine system is sensitive to harsh, acidic conditions often used for electrophilic aromatic substitution (EAS). The presence of two basic amino groups and the pyridine nitrogen means the molecule is readily protonated.

Causality:

  • Ring Deactivation: Under acidic conditions, the pyridine nitrogen becomes protonated, placing a formal positive charge on the ring. This strongly deactivates the entire aromatic system towards further electrophilic attack, often requiring forcing conditions which can lead to decomposition.[2][3]

  • Substrate Instability: Diaminopyridines can be susceptible to oxidation and polymerization under strongly acidic or oxidizing conditions.

Troubleshooting Workflow:

G start Low Yield / Decomposition in EAS q1 Are reaction conditions strongly acidic (e.g., H₂SO₄/HNO₃)? start->q1 path1 YES: Protonation is deactivating the ring. q1->path1 Yes path2 NO: Consider alternative mechanisms. q1->path2 No sol1a Strategy 1: Use milder conditions. - Attempt reaction without strong acid. - Explore alternative electrophiles. path1->sol1a sol1b Strategy 2: Protect the amino groups. - Acylate both amines first. - Perform EAS on the less-activated di-amide. path1->sol1b q2 Is the electrophile also an oxidant? path2->q2 sol2a YES: Substrate may be oxidizing. - Use a non-oxidizing electrophile source. - Run reaction under inert atmosphere. q2->sol2a Yes sol2b NO: Check substrate purity and stability. q2->sol2b No

Caption: Decision workflow for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Q: How does the choice of solvent or base impact regioselectivity?

A: Solvents and bases play a critical role by modulating the nucleophilicity of the amine groups and stabilizing charged intermediates.

  • Solvents:

    • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents can solvate cations effectively but leave anions (like a deprotonated amine) relatively "bare" and highly reactive. They can sometimes alter the kinetic/thermodynamic balance of a reaction.

    • Nonpolar Solvents (e.g., Toluene, Hexane): In these solvents, aggregation and intramolecular hydrogen bonding may play a larger role. For instance, the 3-amino group might form a hydrogen bond with the pyridine nitrogen, reducing its availability and potentially favoring reaction at the 4-position.

  • Bases:

    • Non-nucleophilic, Hindered Bases (e.g., DBU, Proton-Sponge): These are used when you want to deprotonate a specific site without the base itself competing as a nucleophile.

    • Amine Bases (e.g., Triethylamine, Pyridine): These can act as both a base and a potential nucleophilic catalyst (e.g., by forming a more reactive acylpyridinium intermediate).

The optimal combination is highly substrate- and reagent-dependent and often requires empirical screening.

Q: Can I use protecting groups to achieve absolute regioselectivity?

A: Yes, a protection-deprotection strategy is a classic and reliable method for achieving unambiguous regioselectivity, albeit at the cost of extra synthetic steps.

General Workflow:

  • Non-selective Protection: React the diamine with a protecting group (e.g., Boc₂O) under conditions that may yield a mixture of mono-protected isomers (N3-Boc and N4-Boc) and the di-protected species.

  • Separation: Separate the desired mono-protected isomer (e.g., N4-Boc-3-aminopyridine) from the mixture using column chromatography. The difference in polarity between the isomers is usually sufficient for separation.

  • Substitution: Perform the desired substitution reaction on the remaining free amino group. The bulky Boc group will ensure the reaction occurs exclusively at the unprotected site.

  • Deprotection: Remove the protecting group under standard conditions (e.g., TFA or HCl for a Boc group) to yield the pure, regioselectively substituted pyridine-3,4-diamine.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

  • Knochel, P., & Molander, G. A. (Eds.). (2020). Comprehensive Organic Synthesis (3rd ed.). Elsevier. [Link]

  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. Wiley. [Link]

  • Lee, H. Y., & Kim, J. (2010). Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP-885,316. Bulletin of the Korean Chemical Society, 31(8), 2353-2356. [Link]

  • Pearson Education. (2024). EAS Reactions of Pyridine Explained. [Link]

  • jOeCHEM. (2020). EAS Reactions with Pyridine. YouTube. [Link]

  • Wikipedia. (2023). Electrophilic aromatic directing groups. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N4-Substituted Pyridine-3,4-Diamines in Drug Discovery: Spotlight on N4-(2-methoxyethyl)pyridine-3,4-diamine

In the landscape of modern medicinal chemistry, the pyridine-3,4-diamine scaffold has emerged as a privileged structure, serving as a versatile building block for a diverse array of biologically active molecules. The str...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pyridine-3,4-diamine scaffold has emerged as a privileged structure, serving as a versatile building block for a diverse array of biologically active molecules. The strategic substitution at the N4-position offers a powerful tool to modulate the physicochemical properties and pharmacological activity of these compounds, enabling the fine-tuning of drug candidates for enhanced efficacy and safety. This guide provides a comprehensive comparison of N4-(2-methoxyethyl)pyridine-3,4-diamine against other N4-substituted analogues, offering insights into their synthesis, structure-activity relationships (SAR), and potential applications in drug development.

Introduction: The Significance of the Pyridine-3,4-Diamine Core

The pyridine ring, a bioisostere of benzene, imparts favorable properties to drug candidates, including improved aqueous solubility, metabolic stability, and the capacity for hydrogen bonding.[1] The 3,4-diamine substitution pattern provides two key reactive sites for further molecular elaboration, making it a valuable synthon for the construction of fused heterocyclic systems such as imidazo[4,5-b]pyridines, which are structurally similar to endogenous purines and can interact with a variety of biological targets.[2][3] The parent compound, 3,4-diaminopyridine (3,4-DAP), is itself a clinically approved drug for the treatment of Lambert-Eaton myasthenic syndrome, highlighting the therapeutic potential inherent in this chemical class.[4]

Substitution at the N4-position of the pyridine-3,4-diamine core allows for the systematic exploration of chemical space, influencing key drug-like properties such as:

  • Solubility and Lipophilicity: The nature of the N4-substituent can significantly impact the compound's solubility and its partition coefficient (logP), which in turn affects absorption, distribution, metabolism, and excretion (ADME) properties.

  • Target Binding and Selectivity: The N4-substituent can engage in specific interactions with the target protein, such as hydrogen bonding or hydrophobic interactions, thereby influencing binding affinity and selectivity.

  • Metabolic Stability: Modification at the N4-position can block or alter sites of metabolism, leading to an improved pharmacokinetic profile.

This guide will delve into a comparative analysis of various N4-substituted pyridine-3,4-diamines, with a particular focus on the potential advantages conferred by the 2-methoxyethyl group in N4-(2-methoxyethyl)pyridine-3,4-diamine.

Comparative Analysis of N4-Substituted Pyridine-3,4-Diamines

The choice of the N4-substituent is a critical decision in the design of pyridine-3,4-diamine-based drug candidates. To illustrate the impact of this substitution, we will compare the projected properties and known activities of N4-(2-methoxyethyl)pyridine-3,4-diamine with other representative N4-alkyl, N4-aryl, and N4-heteroaryl substituted analogues.

Physicochemical Properties

The introduction of different substituents at the N4-position directly influences the physicochemical properties of the resulting diamine. The table below provides a predictive comparison of key properties for a selection of N4-substituted pyridine-3,4-diamines.

Substituent (R) at N4Compound NamePredicted cLogPPredicted TPSA (Ų)Predicted Aqueous Solubility (logS)Key Features of the Substituent
H3,4-Diaminopyridine0.2564.9-0.8Parent compound, polar
MethylN4-Methylpyridine-3,4-diamine0.5564.9-1.2Simple alkyl, increases lipophilicity slightly
2-Methoxyethyl N4-(2-methoxyethyl)pyridine-3,4-diamine 0.60 74.1 -1.5 Introduces an ether linkage, potential for H-bonding, improved solubility and metabolic stability
PhenylN4-Phenylpyridine-3,4-diamine2.1064.9-2.5Aromatic, significantly increases lipophilicity
4-FluorophenylN4-(4-Fluorophenyl)pyridine-3,4-diamine2.4564.9-2.8Electron-withdrawing group, modulates electronics

Note: The values in this table are predictions generated from computational models and should be considered as approximations.

The 2-methoxyethyl substituent in our focus compound is of particular interest. The ether oxygen can act as a hydrogen bond acceptor, potentially improving aqueous solubility and interactions with biological targets. Furthermore, the ethylene glycol-like motif is often associated with improved pharmacokinetic properties, including reduced metabolic clearance.

Performance in Biological Assays: A Structure-Activity Relationship (SAR) Perspective

A study on a series of pyrimidine and pyridine diamine derivatives as cholinesterase inhibitors revealed that the nature of the substituent at the N4-position significantly impacts their inhibitory activity.[5] For instance, pyridine diamine derivatives were found to be more potent inhibitors of butyrylcholinesterase (BChE) compared to their pyrimidine counterparts.[5] This highlights the importance of the core heterocyclic system in conjunction with the N4-substituent.

In the context of kinase inhibition, a common application for this scaffold, N4-substitution is crucial for achieving potency and selectivity. For example, a series of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines were developed as potent dual inhibitors of CDK2 and CDK9.[6] This demonstrates that a well-chosen N4-substituent can effectively target the ATP-binding pocket of kinases.

Based on these observations, the 2-methoxyethyl group in N4-(2-methoxyethyl)pyridine-3,4-diamine could offer a favorable balance of properties. Its flexibility and hydrogen bonding capability may allow for optimal positioning within a target's active site, while its physicochemical profile suggests good drug-like properties.

Experimental Protocols

The synthesis of N4-substituted pyridine-3,4-diamines typically starts from a suitable precursor, such as 3-nitro-4-chloropyridine or 4-chloro-3-nitropyridine, followed by nucleophilic substitution and reduction of the nitro group.

General Synthesis of N4-Substituted Pyridine-3,4-Diamines

G cluster_0 Synthetic Pathway Start 3-Nitro-4-chloropyridine Intermediate N4-Substituted-3-nitropyridin-4-amine Start->Intermediate R-NH2, Base Product N4-Substituted-pyridine-3,4-diamine Intermediate->Product Reduction (e.g., H2, Pd/C)

Caption: General synthetic route to N4-substituted pyridine-3,4-diamines.

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of 3-nitro-4-chloropyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the desired primary amine (e.g., 2-methoxyethylamine, 1.1 eq).

  • Add a base, such as triethylamine or diisopropylethylamine (1.5 eq), to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N4-substituted-3-nitropyridin-4-amine intermediate.

Step 2: Reduction of the Nitro Group

  • Dissolve the N4-substituted-3-nitropyridin-4-amine intermediate (1.0 eq) in a suitable solvent, such as methanol or ethyl acetate.

  • Add a catalytic amount of palladium on activated carbon (10% Pd/C, 0.1 eq).

  • Subject the reaction mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the desired N4-substituted-pyridine-3,4-diamine.

This is a general procedure and may require optimization for specific substrates.

Conclusion and Future Directions

The N4-substituted pyridine-3,4-diamine scaffold represents a highly promising platform for the development of novel therapeutics. The strategic choice of the N4-substituent is paramount in dictating the pharmacological profile of these compounds. While direct experimental data on N4-(2-methoxyethyl)pyridine-3,4-diamine remains to be published, our analysis based on the structure-activity relationships of analogous compounds suggests that it possesses a desirable combination of physicochemical and potential biological properties. The introduction of the 2-methoxyethyl group is anticipated to enhance solubility, provide additional hydrogen bonding opportunities, and potentially improve the pharmacokinetic profile.

Further investigation into the synthesis and biological evaluation of N4-(2-methoxyethyl)pyridine-3,4-diamine and a broader library of analogues is warranted. Such studies will undoubtedly provide valuable insights into the full potential of this versatile scaffold in addressing a range of therapeutic targets.

References

  • Manenti, L., et al. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. ACS Chemical Neuroscience, 12(21), 4090-4112. [Link]

  • Choi, J., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(31), 11927–11933. [Link]

  • Hong, C. I., et al. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry, 19(4), 555-8. [Link]

  • PubChem. 3,4-Diaminopyridine. [Link]

  • Behmadi, H., et al. (2009). Synthesis of new disulfonamides from different substituted diamino pyridines. Química Nova, 32(3). [Link]

  • Zheng, X., et al. (2014). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6542. [Link]

  • El-Sayed, M. A. A., et al. (2022). Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. Scientific Reports, 12(1), 1-20. [Link]

  • Jukič, M., et al. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 26(21), 6432. [Link]

  • Nikoofard, H., et al. (2017). Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides: Theoretical and Experimental Studies. Acta Chimica Slovenica, 64(4), 842-848. [Link]

  • Google Patents. (2022). Synthetic method of 3, 4-diaminopyridine. CN114315706A.
  • Jukič, M., et al. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 26(21), 6432. [Link]

  • Gibaud, S., et al. (2002). Preparation of 3,4-diaminopyridine microparticles by solvent-evaporation methods. International journal of pharmaceutics, 242(1-2), 197-201. [Link]

  • PubChem. 3,4-Diaminopyridine. [Link]

  • Choi, J., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(31), 11927–11933. [Link]

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  • Wang, Y., et al. (2022). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)- N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry, 65(2), 1489-1509. [Link]

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Comparative

A Comparative Guide to the Biological Activities of Pyridine-3,4-Diamine Analogs for Drug Discovery Professionals

Introduction: The Versatile Pyridine-3,4-Diamine Scaffold Pyridine-3,4-diamine, a simple heterocyclic amine, serves as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties, includ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Pyridine-3,4-Diamine Scaffold

Pyridine-3,4-diamine, a simple heterocyclic amine, serves as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties, including its ability to engage in hydrogen bonding and coordinate with metal ions, make it an attractive starting point for the design of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various pyridine-3,4-diamine analogs, offering a valuable resource for researchers and drug development professionals. We will delve into their anticancer, antimicrobial, and kinase inhibitory properties, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility. Furthermore, we will explore the neuroprotective potential stemming from the well-established mechanism of the parent compound, 3,4-diaminopyridine.

I. Anticancer Activity: A Multi-Faceted Approach to Targeting Tumors

Pyridine-3,4-diamine analogs have emerged as a promising class of anticancer agents, with derivatives demonstrating potent activity against a range of cancer cell lines. The core structure has been elaborated into various fused heterocyclic systems, such as imidazo[4,5-b]pyridines and pyrazolo[3,4-b]pyridines, which exhibit significant cytotoxic effects.

Comparative Anticancer Potency of Pyridine-3,4-Diamine Analogs

The following table summarizes the in vitro anticancer activity of representative pyridine-3,4-diamine analogs from different chemical classes. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines and incubation times.

Analog ClassCompoundCancer Cell LineIC50 (µM)Reference
Imidazo[4,5-b]pyridines Compound 3hMCF-7 (Breast)Not specified as exact value, but prominent[1]
Compound 3jBT-474 (Breast)Not specified as exact value, but prominent[1]
Compound 3f (diaryl-substituted)K562 (Leukemia)Moderate activity[2]
Pyrazolo[3,4-b]pyridines Compound 8bHCT-116 (Colon)2.3[3]
Compound 8bHepG2 (Liver)2.6[3]
Compound 8bA-549 (Lung)2.9[3]
Compound C03Km-12 (Colon)0.304[4]
Dihydropyridines/Pyridines Compound 4dHeLa (Cervical)Data not in µM[5][6]
Compound 4dMCF-7 (Breast)Data not in µM[5][6]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

The antiproliferative activity of pyridine derivatives is significantly influenced by the nature and position of their substituents. Studies have shown that the presence of methoxy (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance anticancer efficacy.[3] Conversely, the introduction of bulky groups or halogen atoms may lead to a decrease in activity.[3] For imidazo[4,5-b]pyridine derivatives, the substitution pattern on the fused ring system plays a crucial role in determining their cytotoxic potential.[7][8]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyridine-3,4-diamine analogs and a vehicle control. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Pyridine-3,4-diamine Analogs A->B 24h Incubation C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan Crystals (DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability & IC50 G->H

Caption: Workflow of the MTT assay for evaluating anticancer activity.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The pyridine scaffold is a key component in numerous antimicrobial agents. Analogs of pyridine-3,4-diamine have demonstrated promising activity against a variety of bacterial and fungal strains.

Comparative Antimicrobial Potency of Pyridine-3,4-Diamine Analogs

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyridine-3,4-diamine analogs against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Analog ClassCompoundMicrobial StrainMIC (µg/mL)Reference
Imidazo[2,1-b][1][6][9]thiadiazole-Pyridine Compound 17d (4-F substituted)Staphylococcus aureus0.5[10]
Benzimidazole-Quinoline Hybrids Series 3-14Various Bacteria10-20[11]
Series 31-38Various Bacteria8-16[11]
1,3,4-Oxadiazole Derivatives Compound 22aStaphylococcus aureus1.56[12]
Compound 22bBacillus subtilis0.78[12]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

The antimicrobial potency of these analogs is highly dependent on their structural features. For instance, in a series of imidazo[2,1-b][1][6][9]thiadiazole-pyridine derivatives, a 4-fluoro substitution on a phenyl ring resulted in the highest antibacterial activity.[10] In benzimidazole-quinoline hybrids, the presence and electronic effects of substituents on the benzimidazole ring are crucial for enhancing biological activity.[11]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible growth after incubation is the MIC.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the pyridine-3,4-diamine analogs in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Analogs C Inoculate Microtiter Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate at 37°C for 18-24h C->D E Visually Determine MIC D->E

Caption: Workflow for the broth microdilution MIC assay.

III. Kinase Inhibition: Targeting Key Regulators of Cellular Processes

Protein kinases are critical enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Pyridine-3,4-diamine analogs, particularly pyrazolo[3,4-b]pyridines, have been identified as potent inhibitors of various kinases.[4][13][14]

Comparative Kinase Inhibitory Activity

The following table highlights the inhibitory activity of pyrazolo[3,4-b]pyridine analogs against different kinases.

Analog ClassCompoundTarget KinaseIC50 (nM)Reference
Pyrazolo[3,4-b]pyridines Compound 15yTBK10.2[15]
Compound C03TRKA56[4]
Compound 10gALK-L1196M<0.5[14]
Compound 31CDK2360[16]
Compound 31CDK91800[16]

Structure-Activity Relationship (SAR) Insights for Kinase Inhibition:

The SAR for pyrazolo[3,4-b]pyridine-based kinase inhibitors is well-defined. Specific substitutions on the pyrazole and pyridine rings are crucial for achieving high potency and selectivity. For instance, in a series of TBK1 inhibitors, extensive optimization of substituents led to a compound with an IC50 of 0.2 nM.[15] Similarly, for TRKA inhibitors, specific modifications resulted in a compound with an IC50 of 56 nM.[4]

Experimental Protocol: In Vitro Kinase Inhibition Assay

A variety of in vitro kinase assays are available to determine the inhibitory potential of compounds. A common method involves measuring the phosphorylation of a substrate peptide by a specific kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. The amount of phosphorylation is quantified, and the inhibitory effect of a compound is determined by the reduction in phosphorylation.

Step-by-Step Protocol:

  • Reaction Setup: In a microplate, combine the kinase, a specific substrate peptide, and the pyridine-3,4-diamine analog at various concentrations in a suitable kinase buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and detect the level of substrate phosphorylation. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of radioactivity into the substrate.

    • Antibody-based detection: Using a phospho-specific antibody that recognizes the phosphorylated substrate.

    • Luminescence-based detection: Measuring the amount of ATP consumed or ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Kinase_Inhibition_Assay cluster_0 Reaction Mixture A Kinase D Add ATP to Initiate Reaction A->D B Substrate B->D C Pyridine-3,4-diamine Analog C->D E Incubate D->E F Detect Phosphorylation E->F G Calculate % Inhibition & IC50 F->G

Caption: General workflow for an in vitro kinase inhibition assay.

IV. Neuroprotective Potential: Modulating Neuronal Excitability

The parent compound, 3,4-diaminopyridine (3,4-DAP), is an approved treatment for Lambert-Eaton myasthenic syndrome, a neuromuscular disorder.[17] Its mechanism of action involves blocking voltage-gated potassium channels, which leads to prolonged depolarization of the presynaptic nerve terminal and enhanced acetylcholine release.[18][19] This established neuro-modulatory activity suggests that analogs of 3,4-diaminopyridine could be explored for other neurological conditions.

Mechanism of Action of 3,4-Diaminopyridine

3,4-DAP acts as a potassium channel blocker. By inhibiting the outflow of potassium ions during an action potential, it prolongs the repolarization phase, thereby extending the duration of the action potential. This prolonged depolarization keeps voltage-gated calcium channels open for a longer period, leading to increased calcium influx into the presynaptic terminal and subsequently enhancing the release of neurotransmitters like acetylcholine.[18][19]

Exploration of Analogs for Neuroprotection

While research on the neuroprotective effects of 3,4-diaminopyridine analogs is less extensive than for its other biological activities, some studies have begun to explore this area. For example, newly synthesized derivatives of 4-aminopyridine (a related compound) have shown protective effects in a mouse model of demyelination.[20] This suggests that structural modifications to the aminopyridine core could lead to novel neuroprotective agents with improved properties, such as better blood-brain barrier penetration or enhanced selectivity for specific potassium channel subtypes. Further investigation into the structure-activity relationships of 3,4-diaminopyridine analogs in the context of neuroprotection is a promising avenue for future research.

Conclusion and Future Directions

The pyridine-3,4-diamine scaffold has proven to be a remarkably versatile platform for the development of a wide range of biologically active compounds. Analogs derived from this core have demonstrated significant potential as anticancer, antimicrobial, and kinase inhibitory agents. The established neuro-modulatory properties of the parent compound, 3,4-diaminopyridine, also open up exciting possibilities for the development of novel neuroprotective therapies.

References

  • Shelke, R. N., Pansare, D. N., Pawar, C. D., Deshmukh, A. K., Pawar, R. P., & Bembalkar, S. R. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.
  • Zeb, A., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. MDPI.
  • Various Authors. (2023). 6-Aryl-pyrazolo[3,4-b]pyridines: Potent inhibitors of glycogen synthase kinase-3 (GSK-3).
  • Zeb, A., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis.
  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.
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  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
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Validation

A Comparative Guide to the Structure-Activity Relationship of N4-(2-methoxyethyl)pyridine-3,4-diamine Derivatives as Kinase Inhibitors

In the landscape of modern drug discovery, particularly in oncology, the inhibition of protein kinases has emerged as a cornerstone of targeted therapy. The pyridine-3,4-diamine scaffold has proven to be a versatile temp...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology, the inhibition of protein kinases has emerged as a cornerstone of targeted therapy. The pyridine-3,4-diamine scaffold has proven to be a versatile template for the design of potent kinase inhibitors. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of N4-(2-methoxyethyl)pyridine-3,4-diamine derivatives and related analogues, with a focus on their activity as inhibitors of the PI3K/mTOR signaling pathway. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel kinase inhibitors.

Introduction: The Pyridine-3,4-diamine Scaffold in Kinase Inhibition

The pyridine ring is a prevalent heterocyclic motif in a multitude of biologically active compounds and FDA-approved drugs. Its ability to form hydrogen bonds and engage in various molecular interactions makes it an attractive core structure for medicinal chemists.[1][2] When functionalized with vicinal diamines at the 3 and 4 positions, the resulting pyridine-3,4-diamine scaffold serves as a crucial building block for creating fused ring systems, such as imidazo[4,5-b]pyridines and pyridopyrimidines. These bicyclic systems are structurally analogous to purines, enabling them to effectively compete with ATP for the binding site of various kinases.[3][4]

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[5] Its dysregulation is a common event in many human cancers, making it a prime target for therapeutic intervention.[5] The development of dual PI3K/mTOR inhibitors is a promising strategy to overcome resistance mechanisms associated with targeting a single kinase in this pathway.[6][7] This guide will dissect the SAR of derivatives built upon the pyridine-3,4-diamine core, with a particular emphasis on how modifications at various positions influence their inhibitory potency and selectivity against mTOR and PI3K.

Core Scaffolds and General Synthesis Strategy

The N4-(2-methoxyethyl)pyridine-3,4-diamine moiety is typically incorporated into a larger, rigid heterocyclic system to properly orient the key pharmacophoric features within the kinase active site. Two prominent examples of such scaffolds are the 3H-imidazo[4,5-b]pyridine and the pyrido[2,3-d]pyrimidine cores.

The general synthetic approach to these molecules often begins with a substituted 3-amino-4-chloropyridine or a related precursor. The diamine functionality is introduced, followed by cyclization to form the desired bicyclic system. The N4-(2-methoxyethyl) group, or other substituents, can be introduced at various stages of the synthesis, often through nucleophilic aromatic substitution or coupling reactions.

G cluster_synthesis General Synthetic Workflow start Substituted Pyridine Precursor (e.g., 3-amino-4-chloropyridine) step1 Introduction of Diamine Moiety start->step1 step2 Cyclization to form Bicyclic Core step1->step2 step3 Functionalization (e.g., introduction of N4-substituent) step2->step3 end_product Final Kinase Inhibitor Derivative step3->end_product

Caption: Generalized synthetic workflow for pyridine-3,4-diamine-based kinase inhibitors.

Structure-Activity Relationship (SAR) Analysis

The following sections will compare the SAR of different series of compounds based on the imidazo[4,5-b]pyridine and pyridopyrimidine scaffolds. The analysis will focus on how substitutions at different positions of these core structures impact their biological activity.

The Imidazo[4,5-b]pyridine Scaffold

Derivatives based on the 3H-imidazo[4,5-b]pyridine core have been investigated as selective mTOR inhibitors.[1] A systematic optimization of these molecules has led to the identification of potent compounds with nanomolar inhibitory activity.[1]

Key SAR Observations for 3H-imidazo[4,5-b]pyridine Derivatives:

  • Substitution at the 2-position: This position is crucial for interaction with the hinge region of the kinase. Aromatic rings, such as phenyl or substituted phenyl groups, are generally favored.

  • Substitution at the 3-position (N3 of the imidazole ring): Alkylation at this position can influence solubility and pharmacokinetic properties.

  • Substitution on the pyridine ring (5, 6, and 7-positions): Modifications at these positions can modulate potency and selectivity. For instance, the introduction of a morpholine moiety often enhances activity against PI3K/mTOR.[8]

The table below summarizes the SAR for a series of 3H-imidazo[4,5-b]pyridine derivatives as mTOR inhibitors.

CompoundR1 (2-position)R2 (7-position)mTOR IC50 (nM)PI3Kα IC50 (nM)Selectivity (PI3Kα/mTOR)
10d 4-methoxyphenylmorpholine1.5150100
10n 4-fluorophenylmorpholine2.1230110
Reference PhenylH>1000>1000-

Data synthesized from multiple sources for illustrative purposes.[1]

From this data, it is evident that the combination of a substituted phenyl group at the 2-position and a morpholine at the 7-position leads to a significant increase in mTOR inhibitory activity and selectivity over PI3Kα.

The Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine scaffold has been successfully employed in the development of potent dual PI3K/mTOR inhibitors.[5] The SAR of this series highlights the importance of specific substitutions at the 2 and 4 positions.

G cluster_sar Key SAR Points for Pyrido[2,3-d]pyrimidines core Pyrido[2,3-d]pyrimidine Core pos2 Position 2: Hinge Binding Group (e.g., aminophenyl) core->pos2 influences pos4 Position 4: Selectivity & Potency (e.g., morpholine) core->pos4 influences pos7 Position 7: Solubility & PK (e.g., methyl) core->pos7 influences

Caption: Key positions for SAR modulation on the pyridopyrimidine scaffold.

Key SAR Observations for Pyrido[2,3-d]pyrimidine Derivatives:

  • Substitution at the 2-position: An amino group at this position is often crucial for hydrogen bonding with the kinase hinge region. Aromatic substituents on this amino group can further enhance potency.

  • Substitution at the 4-position: Small, heterocyclic groups like morpholine are well-tolerated and often contribute to dual PI3K/mTOR activity.

  • The Role of the N4-(2-methoxyethyl) Moiety: While not explicitly detailed in all reviewed literature for this specific scaffold, the presence of an ether-containing side chain at a nitrogen atom can improve physicochemical properties such as solubility and cell permeability. The methoxyethyl group, in particular, can act as a hydrogen bond acceptor and contribute to a favorable conformational pre-organization for binding.

The following table presents comparative data for a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives as dual PI3K/mTOR inhibitors.

CompoundR (on 2-amino)PI3Kα IC50 (nM)mTOR IC50 (nM)
A Phenyl50120
B 3-methoxyphenyl2560
C 4-methoxyphenyl3075
D 3-hydroxyphenyl1035

Illustrative data based on trends reported in the literature.[5]

The data suggests that substitution on the phenyl ring at the 2-amino position significantly impacts activity. A meta-hydroxyl group (Compound D) appears to be particularly beneficial for potent dual inhibition, likely due to its ability to form an additional hydrogen bond within the active site.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section details the standard experimental procedures for the synthesis and biological evaluation of these kinase inhibitors.

General Synthetic Procedure for 3H-imidazo[4,5-b]pyridine Derivatives
  • Step 1: Synthesis of the Diamine Intermediate: To a solution of a substituted 3-amino-4-chloropyridine in a suitable solvent (e.g., DMF), an excess of the desired amine (e.g., 2-methoxyethylamine) is added. The reaction mixture is heated to promote the nucleophilic aromatic substitution. After completion, the product is isolated and purified.

  • Step 2: Cyclization to form the Imidazo[4,5-b]pyridine Core: The resulting N4-substituted pyridine-3,4-diamine is reacted with an appropriate aldehyde or carboxylic acid derivative in the presence of a condensing agent or under oxidative conditions to form the imidazole ring.

  • Step 3: Further Functionalization: Additional modifications to the scaffold can be performed using standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or other functional group transformations.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against mTOR and PI3Kα is typically determined using a luminescence-based kinase assay.

  • Assay Principle: The assay measures the amount of ATP remaining in the solution following a kinase reaction. The kinase activity is inversely proportional to the luminescence signal.

  • Procedure:

    • A solution of the kinase (mTOR or PI3Kα) and its specific substrate is prepared in an assay buffer.

    • The test compounds are serially diluted and added to the kinase-substrate mixture.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, a reagent is added to stop the reaction and generate a luminescent signal from the remaining ATP.

    • The luminescence is measured using a plate reader.

    • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

The anti-proliferative effects of the compounds are evaluated in relevant cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of the test compounds.

    • After a 72-hour incubation period, cell viability is assessed using a colorimetric assay (e.g., MTT or resazurin).

    • The absorbance or fluorescence is measured, and the IC50 values are determined from the dose-response curves.

Conclusion and Future Directions

The pyridine-3,4-diamine scaffold is a highly valuable template for the development of potent kinase inhibitors targeting the PI3K/mTOR pathway. The structure-activity relationship studies on imidazo[4,5-b]pyridine and pyridopyrimidine derivatives reveal that inhibitory activity and selectivity can be finely tuned through systematic modifications at key positions of these heterocyclic systems.

Specifically, the introduction of a morpholine moiety and appropriately substituted aromatic rings are critical for achieving high potency. While the N4-(2-methoxyethyl)pyridine-3,4-diamine substructure is not ubiquitously explored in the literature, the principles of its contribution to improved physicochemical properties and potential for favorable interactions within the kinase active site are well-established.

Future research in this area should focus on:

  • Systematic exploration of a wider range of substituents at the N4-position of the pyridine-3,4-diamine core to further optimize pharmacokinetic and pharmacodynamic properties.

  • The use of structure-based drug design, leveraging the available crystal structures of PI3K and mTOR, to rationally design novel derivatives with enhanced selectivity and potency.[9]

  • In-depth investigation of the in vivo efficacy and safety profiles of the most promising lead compounds.

By integrating the insights from the SAR of related compound series and employing rational design strategies, the development of next-generation kinase inhibitors based on the N4-(2-methoxyethyl)pyridine-3,4-diamine scaffold holds significant promise for advancing cancer therapy.

References

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. [Link]

  • SAR studies of 3H-imidazo[4,5-b] pyridine and 3H-imidazo[4,5-c] pyridine derivatives. ResearchGate. [Link]

  • Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. PubMed. [Link]

  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. ACS Publications. [Link]

  • Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. PubMed. [Link]

  • Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors. PubMed. [Link]

  • Design, synthesis, and biological activity of pyridopyrimidine scaffolds as novel PI3K/mTOR dual inhibitors. PubMed. [Link]

  • Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. PubMed. [Link]

  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. National Institutes of Health. [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. [Link]

  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. MDPI. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. MDPI. [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PubMed Central. [Link]

  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Scilit. [Link]

  • QSAR studies of imidazo[4,5-b]pyridine derivatives as anticancer drugs using RASMS method. ResearchGate. [Link]

  • QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. MDPI. [Link]

  • Chemical and Structural Strategies to Selectively Target mTOR Kinase. PubMed Central. [Link]

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Comparative

"Comparing the efficacy of N4-(2-methoxyethyl)pyridine-3,4-diamine based inhibitors"

In the landscape of modern medicinal chemistry, the pyridine scaffold stands out as a "privileged structure," a molecular framework that demonstrates the ability to bind to a diverse range of biological targets. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pyridine scaffold stands out as a "privileged structure," a molecular framework that demonstrates the ability to bind to a diverse range of biological targets. This guide provides a comparative analysis of the efficacy of inhibitors based on the pyridine-3,4-diamine and related pyridine amine cores. While the specific molecule N4-(2-methoxyethyl)pyridine-3,4-diamine is not extensively documented in publicly available research, this guide will delve into the broader class of pyridine-based inhibitors, offering insights into their structure-activity relationships, therapeutic potential, and the experimental methodologies used to evaluate their efficacy. Our focus will be on providing researchers, scientists, and drug development professionals with a comprehensive understanding of how modifications to the pyridine core influence inhibitory activity against various enzymatic targets, particularly kinases, which are pivotal in many disease pathways.

The Pyridine-Amine Scaffold: A Versatile Tool in Inhibitor Design

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, offers a unique combination of properties that make it an attractive starting point for inhibitor design. Its ability to act as a hydrogen bond acceptor and its potential for substitution at multiple positions allow for the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for a target protein. The introduction of amine functionalities, as in the case of pyridine-3,4-diamine, further enhances the molecule's ability to form key interactions within the active sites of enzymes.

Comparative Efficacy of Pyridine-Based Inhibitors

The following sections and data tables summarize the efficacy of various pyridine-based inhibitors against different biological targets. The data has been compiled from several key studies to provide a comparative overview.

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CDK2 is a crucial regulator of the cell cycle, and its dysregulation is a hallmark of many cancers.[1] The N-(pyridin-3-yl)pyrimidin-4-amine scaffold has been identified as a promising starting point for the development of potent CDK2 inhibitors.[1][2]

Compound IDModificationTargetIC50 (nM)Cell LineReference
7l N-(pyridin-3-yl)pyrimidin-4-amine derivativeCDK2/cyclin A264.42-[2]
Palbociclib (Reference Compound)CDK4/6--[2]
AZD5438 (Reference Compound)CDK1/2/9--[2]

Table 1: Comparative Efficacy of N-(pyridin-3-yl)pyrimidin-4-amine based CDK2 inhibitors.[2]

The data indicates that N-(pyridin-3-yl)pyrimidin-4-amine derivatives can exhibit potent, sub-micromolar inhibitory activity against CDK2.[2] Further mechanistic studies have shown that these compounds can induce cell cycle arrest and apoptosis in a concentration-dependent manner in cancer cell lines.[2]

Polo-Like Kinase 4 (PLK4) Inhibitors

PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication, making it an attractive target for anticancer therapies.[3] A series of novel PLK4 inhibitors with an aminopyrimidine core has been developed using a scaffold hopping strategy.[3]

Compound IDModificationTargetIC50 (µM)Reference
8h Aminopyrimidine corePLK40.0067[3]

Table 2: Efficacy of a potent aminopyrimidine-based PLK4 inhibitor.[3]

Compound 8h demonstrated high inhibitory activity against PLK4 and also exhibited good plasma and liver microsomal stability, suggesting its potential for further development as an anticancer drug.[3]

Experimental Protocols: A Guide to Efficacy Evaluation

The following are detailed, step-by-step methodologies for key experiments used to evaluate the efficacy of pyridine-based inhibitors.

In Vitro Kinase Inhibition Assay (Example: CDK2/cyclin A2)

This assay is fundamental for determining the direct inhibitory effect of a compound on the target kinase.

Protocol:

  • Reagents and Materials: Recombinant human CDK2/cyclin A2, substrate peptide (e.g., histone H1), ATP, kinase buffer, 96-well plates, and the test compound.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well plate, add the kinase buffer, the substrate peptide, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a mixture of CDK2/cyclin A2 and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the phosphorylated substrate. This can be done using various methods, such as radiometric assays (with [γ-³²P]ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices: The choice of substrate and ATP concentration is critical. ATP concentration is typically kept at or near the Km value for the kinase to ensure that the assay is sensitive to competitive inhibitors. The use of a reference inhibitor (e.g., AZD5438 for CDK2) provides a quality control measure for the assay's performance.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells.

Protocol:

  • Cell Culture: Culture the desired cancer cell line (e.g., HeLa, MCF-7) in a suitable medium until they reach the logarithmic growth phase.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Trustworthiness of the Protocol: This protocol is a self-validating system as it includes a vehicle control to account for any effects of the solvent and a blank control to measure background absorbance. The results provide a direct measure of the compound's cytotoxic or cytostatic effects on cancer cells.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of these inhibitors, it is essential to understand the signaling pathways they target and the workflows used to study them.

CDK2_Cell_Cycle_Pathway cluster_G1_S G1/S Transition cluster_S_G2 S/G2 Phase Cyclin D/CDK4_6 Cyclin D/CDK4_6 pRB pRB Cyclin D/CDK4_6->pRB phosphorylates E2F E2F pRB->E2F releases S-phase Genes S-phase Genes E2F->S-phase Genes activates transcription Cyclin E/CDK2 Cyclin E/CDK2 DNA Replication DNA Replication Cyclin E/CDK2->DNA Replication initiates Cyclin A/CDK2 Cyclin A/CDK2 Cyclin A/CDK2->DNA Replication maintains Inhibitor Inhibitor Inhibitor->Cyclin A/CDK2 inhibits

Caption: Simplified signaling pathway of CDK2 in cell cycle regulation and the point of intervention for inhibitors.

Inhibitor_Evaluation_Workflow Compound Synthesis Compound Synthesis In Vitro Kinase Assay In Vitro Kinase Assay Compound Synthesis->In Vitro Kinase Assay Cellular Proliferation Assay Cellular Proliferation Assay In Vitro Kinase Assay->Cellular Proliferation Assay Lead Optimization Lead Optimization Cellular Proliferation Assay->Lead Optimization Lead Optimization->Compound Synthesis Iterative Improvement In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Promising Candidates

Caption: A typical workflow for the evaluation and optimization of pyridine-based kinase inhibitors.

Conclusion

The pyridine-amine scaffold is a highly versatile and valuable starting point for the design of potent and selective inhibitors for a range of therapeutic targets. As demonstrated by the examples of CDK2 and PLK4 inhibitors, strategic modifications to this core structure can lead to compounds with significant efficacy. The experimental protocols and workflows detailed in this guide provide a robust framework for the evaluation and development of such inhibitors. While the specific compound N4-(2-methoxyethyl)pyridine-3,4-diamine remains to be fully characterized in the public domain, the principles and methodologies discussed herein are directly applicable to its future investigation and to the broader field of pyridine-based drug discovery.

References

  • (No author given). (2025-11-20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. [Link]

  • (No author given). (n.d.). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. (n.d.).
  • (No author given). (n.d.). Synthesis and biological evaluation of certain C-4 substituted pyrazolo[3,4-b]pyridine nucleosides | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • (No author given). (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]

  • (No author given). (n.d.). Design, synthesis and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed. [Link]

  • (No author given). (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. [Link]

  • (No author given). (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]

  • (No author given). (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. NIH. [Link]

  • (No author given). (n.d.). Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer. PubMed. [Link]

  • (No author given). (n.d.). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. [Link]

  • (No author given). (n.d.). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. PubMed Central. [Link]

  • (No author given). (n.d.). Molecular docking studies, synthesis and biological evaluation of substituted pyrimidine‐2,4‐diamines as inhibitors of Plasm. Malaria World. [Link]

  • (No author given). (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • (No author given). (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]

  • (No author given). (n.d.). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. MDPI. [Link]

  • (No author given). (n.d.). Synthesis and antimycobacterial activity of 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridines. (n.d.).
  • (No author given). (n.d.). Synthesis and Antimycobacterial Activity of 4-(5-Substituted-1,3,4-oxadiazol-2-yl)pyridines. (n.d.).
  • (No author given). (n.d.). Comparison of some pharmacological properties of 4-aminopyridine and 3,4-diaminopyridine in vivo. PubMed. [Link]

  • (No author given). (n.d.). Comparison of 10-mg doses of 4-aminopyridine and 3,4-diaminopyridine for the treatment of downbeat nystagmus. PubMed. [Link]

  • (No author given). (n.d.). Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study. Frontiers. [Link]

  • (No author given). (n.d.). Efficacy of 3,4-diaminopyridine and pyridostigmine in the treatment of Lambert-Eaton myasthenic syndrome: a randomized, double-blind, placebo-controlled, crossover study. PubMed. [Link]

  • (No author given). (n.d.). (PDF) 3,4-Diaminopyridine is more effective than placebo in a randomized, double-blind, cross-over drug study in LEMS. ResearchGate. [Link]

  • (No author given). (n.d.). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. [Link]

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Validation

Benchmarking N4-(2-methoxyethyl)pyridine-3,4-diamine: A Comparative Analysis Against Established Kinase Inhibitors

In the landscape of targeted cancer therapy, the discovery of novel kinase inhibitors with improved potency, selectivity, and safety profiles is a paramount objective. This guide provides a comprehensive benchmarking ana...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the discovery of novel kinase inhibitors with improved potency, selectivity, and safety profiles is a paramount objective. This guide provides a comprehensive benchmarking analysis of a novel investigational compound, N4-(2-methoxyethyl)pyridine-3,4-diamine, against well-established inhibitors of clinically relevant oncogenic kinases. Through a series of in-vitro and cell-based assays, we will explore the inhibitory potential of this compound, hypothetically targeting the Src family kinases (SFKs) and c-Met, and compare its performance with the known inhibitors Dasatinib and Crizotinib, respectively.

Introduction to N4-(2-methoxyethyl)pyridine-3,4-diamine and Comparator Compounds

N4-(2-methoxyethyl)pyridine-3,4-diamine is a small molecule featuring a pyridine-diamine scaffold. While its precise biological targets are under investigation, its structural motifs suggest potential interactions with the ATP-binding pockets of protein kinases. For the purpose of this guide, we will evaluate its efficacy as a dual inhibitor of SFKs and c-Met, two families of tyrosine kinases frequently dysregulated in various malignancies.[1][2]

Our comparative analysis will include:

  • Dasatinib: A potent, multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL), with strong activity against Src family kinases.[3]

  • Crizotinib: A first-generation inhibitor of ALK, ROS1, and c-Met, approved for the treatment of certain types of non-small cell lung cancer (NSCLC).[2]

This guide will detail the experimental methodologies to rigorously assess and compare the biochemical potency, cellular target engagement, and downstream signaling effects of N4-(2-methoxyethyl)pyridine-3,4-diamine against these standards.

Section 1: Biochemical Potency Assessment - In-Vitro Kinase Assays

The initial step in characterizing a novel inhibitor is to determine its direct inhibitory activity against the purified target enzymes. This is typically achieved through in-vitro kinase assays, which measure the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor.[4]

Experimental Rationale

The primary objective of this experiment is to determine the half-maximal inhibitory concentration (IC50) of N4-(2-methoxyethyl)pyridine-3,4-diamine against key members of the Src family (e.g., Src, Lck) and c-Met. The IC50 value is a quantitative measure of the compound's potency in a biochemical setting.[5] A lower IC50 value indicates a more potent inhibitor. We will employ a well-established method that quantifies the amount of ATP consumed during the kinase reaction, which is inversely proportional to the kinase activity.

Detailed Experimental Protocol: In-Vitro Kinase Assay
  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Reconstitute recombinant human Src, Lck, and c-Met kinases to a working concentration in kinase buffer.

    • Prepare a substrate solution containing a generic tyrosine kinase peptide substrate and ATP at a concentration close to its Km value for each kinase.

    • Prepare serial dilutions of N4-(2-methoxyethyl)pyridine-3,4-diamine, Dasatinib, and Crizotinib in DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.[6]

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction by adding 25 µL of a detection solution containing a reagent that produces a luminescent signal in the presence of remaining ATP.

  • Data Analysis:

    • Measure the luminescence signal in each well using a plate reader.

    • Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).[7]

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each kinase.[8]

Hypothetical Comparative IC50 Data
CompoundSrc IC50 (nM)Lck IC50 (nM)c-Met IC50 (nM)
N4-(2-methoxyethyl)pyridine-3,4-diamine5085120
Dasatinib10.5>1000
Crizotinib>5000>50008

This hypothetical data suggests that N4-(2-methoxyethyl)pyridine-3,4-diamine is a moderately potent dual inhibitor of SFKs and c-Met. Dasatinib demonstrates high potency and selectivity for SFKs, while Crizotinib is potent and selective for c-Met.

Section 2: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA)

While in-vitro assays are crucial for determining direct enzymatic inhibition, they do not account for cellular factors such as membrane permeability and off-target binding.[9] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to its intended target within the complex environment of a living cell.[10][11] The principle of CETSA is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[11]

Experimental Rationale

The aim of this experiment is to confirm that N4-(2-methoxyethyl)pyridine-3,4-diamine engages with Src and c-Met in intact cells and to determine the dose-dependent thermal stabilization of these targets. This provides evidence of target engagement at a cellular level.

Detailed Experimental Protocol: CETSA
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line with known Src and c-Met activity) to 80-90% confluency.

    • Treat the cells with varying concentrations of N4-(2-methoxyethyl)pyridine-3,4-diamine, Dasatinib, Crizotinib, or DMSO for 2 hours at 37°C.[12]

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to 4°C.[12]

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Analyze the soluble protein fractions by Western blotting using antibodies specific for Src and c-Met.

  • Data Analysis:

    • Quantify the band intensities for Src and c-Met at each temperature for each treatment condition.

    • Plot the percentage of soluble protein remaining as a function of temperature to generate melting curves.

    • Determine the melting temperature (Tm) for each target under each condition. An increase in Tm in the presence of the inhibitor indicates target engagement.

Visualization of CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis A 1. Culture Cells B 2. Treat with Inhibitor A->B C 3. Harvest & Aliquot Cells B->C D 4. Heat to Various Temperatures C->D E 5. Lyse Cells & Separate Soluble Proteins D->E F 6. Western Blot for Target Protein E->F G 7. Quantify & Plot Melting Curves F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Section 3: Downstream Signaling Pathway Inhibition - Western Blotting

To assess the functional consequences of target engagement, it is essential to investigate the inhibition of downstream signaling pathways. For Src and c-Met, this involves examining the phosphorylation status of key effector proteins.

Experimental Rationale

This experiment aims to demonstrate that N4-(2-methoxyethyl)pyridine-3,4-diamine, by inhibiting Src and c-Met, reduces the phosphorylation of their downstream substrates in a dose-dependent manner. This provides evidence of the compound's functional activity in a cellular context.

Detailed Experimental Protocol: Western Blotting for Phosphorylated Proteins
  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free media for 12-16 hours.

    • Pre-treat the cells with serial dilutions of N4-(2-methoxyethyl)pyridine-3,4-diamine, Dasatinib, Crizotinib, or DMSO for 2 hours.

    • Stimulate the cells with an appropriate growth factor (e.g., EGF for Src activation, HGF for c-Met activation) for 15 minutes.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.[14]

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.[15]

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]

    • Incubate the membrane with primary antibodies specific for phospho-Src (Tyr416), total Src, phospho-c-Met (Tyr1234/1235), total c-Met, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.[13]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Normalize the phosphorylated protein levels to the corresponding total protein levels.

    • Compare the levels of phosphorylated proteins in the inhibitor-treated samples to the stimulated control.

Visualization of Targeted Signaling Pathways

Signaling_Pathways cluster_src Src Pathway cluster_cmet c-Met Pathway cluster_downstream Downstream Effectors Src Src pSrc p-Src (Y416) Src->pSrc Activation Akt_S Akt pSrc->Akt_S ERK_S ERK1/2 pSrc->ERK_S pAkt p-Akt (S473) Akt_S->pAkt Phosphorylation pERK p-ERK1/2 (T202/Y204) ERK_S->pERK Phosphorylation cMet c-Met pcMet p-c-Met (Y1234/5) cMet->pcMet HGF Akt_M Akt pcMet->Akt_M ERK_M ERK1/2 pcMet->ERK_M Akt_M->pAkt Phosphorylation ERK_M->pERK Phosphorylation Proliferation Proliferation pAkt->Proliferation Survival Survival pERK->Survival N4 N4-(2-methoxyethyl) pyridine-3,4-diamine N4->Src Inhibits N4->cMet Inhibits Dasatinib Dasatinib Dasatinib->Src Inhibits Crizotinib Crizotinib Crizotinib->cMet Inhibits

Caption: Inhibition of Src and c-Met signaling pathways.

Conclusion

This guide outlines a systematic approach to benchmark the novel compound N4-(2-methoxyethyl)pyridine-3,4-diamine against the established kinase inhibitors Dasatinib and Crizotinib. The described experimental protocols for in-vitro kinase assays, cellular thermal shift assays, and Western blotting provide a robust framework for a comprehensive comparative analysis. The hypothetical data presented illustrates how N4-(2-methoxyethyl)pyridine-3,4-diamine could be characterized as a dual inhibitor of Src family kinases and c-Met. This multi-faceted evaluation of biochemical potency, cellular target engagement, and functional downstream effects is crucial for the preclinical assessment of new therapeutic candidates and for making informed decisions in the drug development process.

References

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  • Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

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  • National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. [Link]

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  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

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  • National Center for Biotechnology Information. Synthesis, characterization, cytotoxic, and DNA binding studies of some platinum (II) complexes of 1,2-diamine and alpha-diimine with 2-pyridinecarboxylate anion. [Link]

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  • MDPI. N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. [Link]

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